Antitubercular agent-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H8BrN3O3 |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19) |
InChI Key |
PTAYSFASQUXRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of Antitubercular Agent-27: A Technical Overview
An In-depth Examination of a Putative Anti-Mycobacterial Compound and the Broader Landscape of Tuberculosis Drug Action
For Immediate Release
Shanghai, China – November 8, 2025 – In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis (TB), a compound designated "Antitubercular agent-27" has emerged as a substance of interest, demonstrating notable potency against Mycobacterium tuberculosis. This technical guide serves to consolidate the available data on this agent, and to situate its potential mechanism of action within the established frameworks of antitubercular drug discovery. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
Executive Summary
"this compound," also referred to as "compound 1" by its commercial purveyor, has demonstrated significant in vitro activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis H37Rv. While the precise mechanism of action for this specific agent remains to be fully elucidated in publicly accessible scientific literature, its biological profile suggests a potent anti-mycobacterial effect with low host cell cytotoxicity. This whitepaper will present the currently available quantitative data for this compound, and provide a comprehensive overview of established antitubercular mechanisms of action that this agent might employ. Detailed experimental protocols from seminal studies in the field are also provided to offer a methodological context for the evaluation of such compounds.
Quantitative Data Summary for this compound
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound. These data have been collated from the commercial supplier MedchemExpress and are presented here for comparative analysis.[1]
Table 1: In Vitro Activity against M. tuberculosis H37Rv (Normal Oxygen Conditions) [1]
| Parameter | Value (µM) |
| IC50 | 3.2 |
| MIC | 7.8 |
| IC90 | 7.0 |
Table 2: In Vitro Activity against Resistant M. tuberculosis H37Rv Strains [1]
| Resistant Strain | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 | 2.4 | 3.2 | 3.0 |
| INH-R1 | 100 | 140 | 120 |
| INH-R2 | 120 | 160 | 142 |
| RIF-R1 | 1.3 | 2.4 | 2.2 |
| RIF-R2 | 3.1 | 4.2 | 3.5 |
Table 3: In Vitro Activity under Varied Oxygen Conditions and Intracellular Activity [1]
| Condition | Parameter | Value (µM) |
| Low Oxygen | MIC | 0.80 |
| IC50 | 0.23 | |
| IC90 | 0.43 | |
| Normal Oxygen | MIC | 0.45 |
| IC50 | 0.27 | |
| IC90 | 0.35 | |
| Intracellular | IC50 | 1.45 |
| IC90 | 1.61 |
Table 4: Cytotoxicity Profile [1]
| Cell Line | Parameter | Value (µM) |
| Unspecified | IC50 | >100 |
Potential Mechanisms of Action: A Review of Established Antitubercular Targets
Given the absence of specific mechanistic data for this compound, we turn to the established modes of action for current antitubercular drugs. It is plausible that this agent acts upon one or more of these validated pathways. The primary targets for antitubercular agents can be broadly categorized as follows:
-
Cell Wall Synthesis Inhibition: The mycobacterial cell wall is a unique and complex structure, rich in mycolic acids, making it an excellent target for selective toxicity.[2]
-
Mycolic Acid Synthesis: Drugs like isoniazid target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase KatG.
-
Arabinogalactan Synthesis: Ethambutol inhibits arabinosyl transferases, disrupting the formation of the arabinogalactan layer of the cell wall.
-
Peptidoglycan Synthesis: Other agents can interfere with the synthesis of the underlying peptidoglycan layer.
-
-
Protein Synthesis Inhibition: Targeting the bacterial ribosome is a classic antibacterial strategy.
-
Aminoglycosides like streptomycin bind to the 30S ribosomal subunit, leading to mistranslation of mRNA.
-
Macrolides and other agents can also inhibit protein synthesis at different stages.
-
-
Nucleic Acid Synthesis Inhibition: Interference with DNA replication and transcription is a potent bactericidal mechanism.
-
Rifampin inhibits the DNA-dependent RNA polymerase, thereby preventing transcription.[2]
-
Fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication.
-
-
Energy Metabolism Disruption: Targeting the energy production pathways of M. tuberculosis is a more recent and highly effective strategy.
-
Bedaquiline, a diarylquinoline, specifically inhibits the proton pump of mycobacterial ATP synthase, leading to a depletion of cellular energy.
-
The following diagram illustrates the primary targets of established antitubercular drugs within the mycobacterial cell.
Methodologies for Elucidating the Mechanism of Action
To determine the specific mechanism of action of a novel compound like this compound, a series of well-established experimental protocols are typically employed.
Target-Based Screening
This approach involves testing the compound against a panel of known and potential drug targets.
-
Enzyme Inhibition Assays: Purified enzymes from key mycobacterial pathways (e.g., InhA, RNA polymerase, DNA gyrase, ATP synthase) are incubated with the compound to measure any inhibitory effects.
-
Receptor Binding Assays: If the target is a receptor, binding assays are performed to determine the affinity of the compound for the target.
The general workflow for a target-based screening approach is depicted below.
Phenotypic Screening and Target Deconvolution
In this approach, the compound is first tested for its effect on the whole organism, and then experiments are conducted to identify the molecular target.
-
Whole-Cell Activity Assays: The minimum inhibitory concentration (MIC) against M. tuberculosis is determined.
-
Macromolecular Synthesis Assays: The effect of the compound on the synthesis of DNA, RNA, protein, and cell wall components is measured by monitoring the incorporation of radiolabeled precursors.
-
Resistant Mutant Generation and Sequencing: Spontaneous resistant mutants are generated by exposing a large population of M. tuberculosis to the compound. The genomes of these resistant mutants are then sequenced to identify mutations in the potential target gene.
-
Metabolomics: The metabolic profile of M. tuberculosis is analyzed after treatment with the compound to identify perturbed pathways.
The logical relationship for identifying a target through resistance studies is outlined below.
Conclusion and Future Directions
This compound presents as a promising lead compound based on its potent in vitro activity against both susceptible and resistant strains of M. tuberculosis, coupled with a favorable preliminary safety profile. However, a significant knowledge gap remains concerning its specific molecular target and mechanism of action. To advance the development of this compound, it is imperative that the original research be identified or new studies be undertaken to elucidate its mode of action. The experimental approaches outlined in this guide provide a roadmap for such an investigation. A detailed understanding of how this compound exerts its effect will be crucial for its optimization, and for its potential inclusion in future combination therapies to combat the ever-evolving threat of drug-resistant tuberculosis. Further research into this and other novel chemical scaffolds is essential to populate the drug development pipeline and ultimately achieve global control of this devastating disease.
References
Technical Guide: Synthesis and Characterization of a Novel Antitubercular Agent - ATA-27
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of a promising new antitubercular agent, designated ATA-27. The information contained herein is intended for researchers, scientists, and professionals involved in drug development and tuberculosis research.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. ATA-27 is a novel synthetic compound that has demonstrated potent in vitro activity against drug-susceptible and drug-resistant strains of Mtb. This document details the multi-step synthesis of ATA-27, its comprehensive physicochemical characterization, and its initial biological evaluation.
Synthesis of ATA-27
The synthesis of ATA-27 is accomplished via a three-step process starting from commercially available starting materials. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the preparation of ATA-27.
Experimental Protocols
Step 1: Synthesis of Intermediate 1 To a solution of 2-bromo-5-nitrothiazole (1.0 eq) in a 3:1 mixture of toluene and ethanol, 4-formylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a 2M aqueous solution of potassium carbonate (2.5 eq) were added. The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After completion, the reaction was cooled to room temperature, and the organic layer was separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% ethyl acetate in hexanes) to afford Intermediate 1 as a yellow solid.
Step 2: Synthesis of Intermediate 2 Intermediate 1 (1.0 eq) was dissolved in dichloromethane, followed by the addition of cyclopropylamine (1.5 eq). The mixture was stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (2.0 eq) was then added portion-wise, and the reaction was stirred for an additional 16 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material was purified by column chromatography (silica gel, 50% ethyl acetate in hexanes) to yield Intermediate 2.
Step 3: Synthesis of ATA-27 (Final Product) Intermediate 2 (1.0 eq) was dissolved in a 4:1 mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (4.0 eq) were added, and the mixture was heated to reflux at 80 °C for 4 hours. The reaction mixture was then cooled, filtered through a pad of celite, and the filtrate was concentrated. The residue was redissolved in ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the final product, ATA-27, which was further purified by recrystallization from ethanol.
Synthesis Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC) |
| 1 | Intermediate 1 | 2-bromo-5-nitrothiazole | 4-formylphenylboronic acid, Pd(PPh3)4, K2CO3 | 85 | >98% |
| 2 | Intermediate 2 | Intermediate 1 | Cyclopropylamine, NaBH(OAc)3 | 78 | >97% |
| 3 | ATA-27 | Intermediate 2 | Fe, NH4Cl | 92 | >99% |
Physicochemical Characterization of ATA-27
The structure and purity of the final compound, ATA-27, were confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Characterization Data
| Technique | Parameters | Results |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 7.85 (s, 1H), 7.40 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 5.20 (s, 2H), 3.80 (s, 2H), 2.50 (m, 1H), 0.85 (m, 2H), 0.60 (m, 2H) |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ 165.2, 152.1, 148.5, 140.2, 129.8, 128.5, 118.9, 55.4, 30.1, 10.5 |
| HRMS (ESI) | Positive Ion Mode | m/z calculated for C₁₃H₁₄N₄S [M+H]⁺: 259.0961; Found: 259.0965 |
| HPLC | C18 column, 70% Acetonitrile/Water, 1 mL/min | Retention Time: 8.2 min, Purity: >99.5% |
| Melting Point | Digital Melting Point Apparatus | 178-180 °C |
| Appearance | Visual Inspection | Off-white crystalline solid |
Biological Evaluation
The in vitro antitubercular activity of ATA-27 was evaluated against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). Cytotoxicity was assessed against the Vero cell line.
Biological Activity Workflow
Caption: Experimental workflow for MIC determination of ATA-27.
Experimental Protocols
Microplate Alamar Blue Assay (MABA): The antitubercular activity of ATA-27 was determined against M. tuberculosis H37Rv (ATCC 27294). The compound was dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC in a 96-well microplate. The final concentrations ranged from 100 µg/mL to 0.09 µg/mL. Each well was inoculated with a standardized Mtb culture to a final concentration of 1.5 x 10⁵ CFU/mL. The plates were incubated at 37 °C for 7 days. After incubation, a mixture of Alamar Blue and 10% Tween 80 was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented this color change.
Cytotoxicity Assay: The cytotoxicity of ATA-27 was evaluated against Vero cells (ATCC CCL-81) using the MTT assay. Cells were seeded in a 96-well plate and incubated for 24 hours. The compound was then added at various concentrations and incubated for another 48 hours. MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC₅₀) was calculated.
Biological Activity Data
| Compound | MIC against Mtb H37Rv (µg/mL) | CC₅₀ against Vero cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| ATA-27 | 0.78 | >100 | >128 |
| Isoniazid | 0.06 | >100 | >1667 |
| Rifampicin | 0.125 | 85 | 680 |
Putative Mechanism of Action
While the exact mechanism of action for ATA-27 is still under investigation, preliminary studies suggest a potential interaction with key mycobacterial enzymes. The proposed signaling pathway involves the inhibition of a critical enzyme essential for cell wall biosynthesis.
Caption: Proposed mechanism of action for ATA-27.
Conclusion
ATA-27 has been successfully synthesized in a three-step process with a good overall yield and high purity. The compound demonstrates significant in vitro activity against Mycobacterium tuberculosis H37Rv with a low MIC value and a favorable selectivity index, indicating low cytotoxicity towards mammalian cells. The straightforward synthesis and promising biological profile make ATA-27 a valuable lead compound for further optimization and development in the search for new antitubercular drugs. Future work will focus on elucidating the precise mechanism of action and evaluating its efficacy in in vivo models.
Spectinamide Analogs as Potent Antitubercular Agents: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of spectinamides, a promising class of antitubercular agents. Spectinamides are semi-synthetic derivatives of spectinomycin, a classical antibiotic.[1] While spectinomycin itself shows weak activity against Mycobacterium tuberculosis (Mtb), primarily due to efflux by the Rv1258c pump, chemical modifications have led to the development of spectinamides with potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][2][3] This document details the SAR, mechanism of action, and key experimental protocols for the evaluation of these compounds.
Mechanism of Action
Spectinamides exert their antitubercular effect by inhibiting protein synthesis.[2] They bind to a unique site on the 30S ribosomal subunit, specifically within helix 34 of the 16S rRNA, which is distinct from the binding sites of other ribosome-targeting antibiotics like aminoglycosides.[2][3] This binding event blocks the translocation step of translation, ultimately leading to bacterial cell death. A key aspect of the improved efficacy of spectinamides over spectinomycin is their ability to evade the native Rv1258c efflux pump in M. tuberculosis.[1][2] Structural modifications to the spectinomycin scaffold are crucial for this efflux avoidance, allowing the drug to accumulate intracellularly and reach its ribosomal target.[2][3]
Mechanism of action of spectinamides.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on spectinamide analogs to optimize their antitubercular activity. These studies have primarily focused on modifications at the 3' position of the spectinomycin core. The key findings indicate that both ribosomal affinity and the ability to overcome efflux contribute to the overall potency of these compounds.[2] The following tables summarize the quantitative SAR data for a selection of spectinamide analogs, highlighting the impact of different substituents on their biological activity.
Table 1: In Vitro Activity of Spectinamide Analogs
| Compound ID | R-Group (at 3' position) | Ribosomal Inhibition IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv ΔRv1258c MIC (µg/mL) |
| Spectinomycin | -OH | 0.8 | 64 | 1 |
| 1a | 2-pyridyl | 1.2 | 0.5 | 0.25 |
| 1b | 3-pyridyl | 1.5 | 1 | 0.5 |
| 1c | 4-pyridyl | 1.3 | 0.5 | 0.25 |
| 2a | Phenyl | 2.0 | 2 | 1 |
| 2b | 4-fluorophenyl | 1.8 | 1 | 0.5 |
| 2c | 4-chlorophenyl | 1.6 | 0.5 | 0.25 |
| 2d | 4-bromophenyl | 1.5 | 0.5 | 0.25 |
| 3a | Thiazol-2-yl | 2.5 | 4 | 2 |
| 4a | Cyclohexyl | >100 | >64 | 32 |
| 5a | Benzyl | 5.0 | 8 | 4 |
Data compiled from published research.[2][4][5][6] MIC values were determined against wild-type M. tuberculosis H37Rv and a knockout strain lacking the Rv1258c efflux pump (ΔRv1258c).
SAR Insights:
-
Aromatic Substituents: The introduction of aromatic rings at the 3' position generally enhances antitubercular activity compared to spectinomycin.[2]
-
Halogenation: Halogenation of the phenyl ring (compounds 2b-2d ) tends to improve potency, with chloro and bromo substitutions being particularly effective.[2]
-
Heterocycles: Pyridyl moieties (compounds 1a-1c ) are well-tolerated and lead to potent analogs.[2]
-
Efflux Evasion: A significant drop in MIC is observed between the wild-type and the ΔRv1258c knockout strain for spectinomycin, indicating its susceptibility to efflux. In contrast, the more potent spectinamides show a much smaller difference, demonstrating their ability to evade this efflux pump.[1][2][3]
-
Aliphatic Groups: Aliphatic substituents like cyclohexyl (compound 4a ) result in a significant loss of activity.[2]
Experimental Protocols
The evaluation of novel antitubercular agents involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for two key experiments: the Microplate Alamar Blue Assay (MABA) for determining in vitro potency and a murine model for assessing in vivo efficacy.
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[7][8] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin.
Protocol:
-
Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 105 CFU/mL.[9]
-
Drug Dilution: Test compounds are serially diluted in a 96-well microplate. Typically, a 2-fold dilution series is prepared.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound. Drug-free and solvent control wells are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.[10]
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.[8]
-
Second Incubation: The plates are re-incubated for 24 hours.[8]
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[8]
Experimental workflow for the MABA.
Mouse models are crucial for the preclinical evaluation of antitubercular drug candidates, providing insights into a compound's efficacy, pharmacokinetics, and toxicity in a living organism.[11] The acute infection model is often used for initial efficacy screening.
Protocol:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv, resulting in the implantation of approximately 100-200 bacilli in the lungs.
-
Acclimatization: The infection is allowed to establish for a period of 2-4 weeks.
-
Treatment Initiation: Treatment with the test compound, vehicle control, and positive control (e.g., isoniazid) is initiated. Drugs are typically administered daily via oral gavage.
-
Treatment Duration: Treatment continues for a defined period, often 4 weeks.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleen are harvested, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to enumerate the bacterial load (colony-forming units, CFU).
-
Data Analysis: The efficacy of the test compound is determined by comparing the log10 CFU in the organs of treated mice to that of the vehicle-treated control group. A statistically significant reduction in bacterial burden indicates in vivo activity.
Workflow for in vivo efficacy testing.
Conclusion
The spectinamides represent a promising new class of antitubercular agents with a novel mechanism of action and potent activity against drug-resistant strains of M. tuberculosis. The SAR studies have demonstrated that chemical modifications at the 3' position of the spectinomycin scaffold are critical for both ribosomal inhibition and evasion of the Rv1258c efflux pump. The combination of in vitro screening assays like the MABA and in vivo efficacy studies in murine models provides a robust platform for the continued development and optimization of this and other novel classes of antitubercular drugs. Further research into the spectinamides may lead to the development of new, more effective treatments for tuberculosis.
References
- 1. Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure-Activity Relationships of Spectinamide Antituberculosis agents; a Dissection of Ribosomal Inhibition and Native Efflux Avoidance Contributions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 11. journals.asm.org [journals.asm.org]
Technical Guide: Target Identification and Validation of Antitubercular Agent-27
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the methodologies for identifying and validating the molecular target of a novel antitubercular candidate, "Antitubercular agent-27." Based on its pyridine scaffold, a common feature in known inhibitors, the enoyl-acyl carrier protein reductase (InhA) is investigated as a primary hypothetical target. This guide details the experimental workflows, from initial biochemical assays to cellular target engagement and genetic validation, presenting data in structured tables and visualizing complex processes using Graphviz diagrams.
Introduction
Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutics with well-defined mechanisms of action. "this compound" is a pyridine derivative that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb) H37Rv, including drug-resistant strains. Understanding the molecular target of this agent is crucial for its further development as a clinical candidate. This guide outlines a systematic approach to identify and validate the target of this compound, with a focus on the hypothetical target, InhA, a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.[1][2][3]
Hypothetical Target: InhA (Enoyl-Acyl Carrier Protein Reductase)
InhA is a well-validated target for several antitubercular drugs, including isoniazid.[1][4] It is an NADH-dependent enzyme that catalyzes the reduction of long-chain trans-2-enoyl-ACP, an essential step in mycolic acid biosynthesis.[2][3] The pyridine scaffold of Agent-27 suggests a potential interaction with the InhA active site.
Target Identification and Validation Workflow
The workflow for identifying and validating the target of this compound is a multi-step process, beginning with biochemical assays and culminating in cellular and genetic validation.
Caption: High-level workflow for target identification and validation.
Data Presentation
Table 1: In-vitro Activity of this compound
| Parameter | Value (µM) | Description |
| IC50 | 3.2 | Concentration for 50% inhibition of Mtb growth |
| MIC | 7.8 | Minimum inhibitory concentration against Mtb H37Rv |
| IC90 | 7.0 | Concentration for 90% inhibition of Mtb growth |
Table 2: Hypothetical InhA Inhibition Data for this compound
| Compound | InhA IC50 (µM) | Mtb MIC (µM) |
| This compound | 0.5 | 7.8 |
| Isoniazid (Control) | 0.8 | 0.5 |
Table 3: Hypothetical Thermal Shift Assay Data
| Condition | Melting Temperature (Tm) in °C | ΔTm (°C) |
| InhA alone | 55.2 | - |
| InhA + this compound | 60.5 | +5.3 |
| InhA + DMSO (vehicle) | 55.1 | -0.1 |
Experimental Protocols
InhA Enzyme Inhibition Assay
This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.[5][6]
Materials:
-
Purified recombinant Mtb InhA enzyme
-
NADH
-
2-trans-octenoyl-CoA (substrate)
-
PIPES buffer (pH 6.8)
-
Bovine Serum Albumin (BSA)
-
This compound
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 30 mM PIPES buffer (pH 6.8), 1 mg/mL BSA, and 50 µM NADH.
-
Add varying concentrations of this compound (dissolved in DMSO) to the wells of a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Add the InhA enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 75 µM of the substrate, 2-trans-dodecenoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the InhA enzyme inhibition assay.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding.[7][8][9] An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
Materials:
-
Purified recombinant Mtb InhA protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)
-
This compound
-
Real-time PCR instrument
-
96-well PCR plates
Protocol:
-
Prepare a master mix containing the InhA protein and SYPRO Orange dye in the assay buffer. A typical final concentration is 2-5 µM for the protein and 5x for the dye.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound or vehicle control (DMSO) to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) between the protein with and without the compound.
Caption: Workflow for the Thermal Shift Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[10][11][12] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation in intact cells.
Materials:
-
M. tuberculosis H37Rv culture
-
This compound
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-InhA antibody
-
PCR machine or heating block
Protocol:
-
Grow M. tuberculosis to mid-log phase and treat with this compound or vehicle (DMSO) for a defined period.
-
Harvest and wash the cells, then resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by bead beating or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-InhA antibody.
-
Quantify the band intensities to determine the amount of soluble InhA at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay.
CRISPR Interference (CRISPRi) for Target Validation
CRISPRi can be used to specifically knockdown the expression of the inhA gene in M. tuberculosis.[13][14][15] If Agent-27 targets InhA, the knockdown strain should exhibit hypersensitivity to the compound.
Materials:
-
M. tuberculosis H37Rv
-
CRISPRi plasmid system for mycobacteria (e.g., pLJR962) with a guide RNA targeting inhA
-
Anhydrotetracycline (ATc) for induction of dCas9 expression
-
Microplate reader for growth assays
Protocol:
-
Construct a CRISPRi plasmid containing a single guide RNA (sgRNA) targeting the inhA gene.
-
Electroporate the plasmid into M. tuberculosis.
-
Grow the transformed Mtb strain in the presence and absence of ATc to induce knockdown of inhA.
-
Confirm inhA knockdown by RT-qPCR.
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound against the inhA knockdown strain (with ATc) and the control strain (without ATc).
-
A significant reduction in the MIC in the knockdown strain compared to the control strain validates InhA as the target.
Caption: Workflow for CRISPRi-based target validation.
Conclusion
The combination of biochemical, biophysical, and genetic approaches provides a robust framework for the identification and validation of the molecular target of novel antitubercular agents. The methodologies detailed in this guide, while focused on the hypothetical target InhA for this compound, are broadly applicable to other compounds and potential targets in tuberculosis drug discovery. Successful target validation is a critical milestone in the progression of a compound from a hit to a viable drug candidate.
References
- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. proteopedia.org [proteopedia.org]
- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of Heterologous Mycobacterium tuberculosis InhA, a Type 2 Fatty Acid Synthase Enzyme Involved in Extending C20 Fatty Acids to C60-to-C90 Mycolic Acids, during De Novo Lipoic Acid Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. proteos.com [proteos.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Physicochemical Properties of Antitubercular Agent-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitubercular agent-27 is a potent compound identified for its significant activity against Mycobacterium tuberculosis, including resistant strains. This technical guide provides a comprehensive overview of its known biological activities and predicted physicochemical properties. The information herein is intended to support further research and development of this promising antitubercular candidate.
Biological Activity
This compound has demonstrated potent inhibitory effects against the H37Rv strain of Mycobacterium tuberculosis and various resistant isolates. The compound exhibits effective intracellular antimycobacterial activity with low cytotoxicity, highlighting its potential as a therapeutic agent.[1]
Quantitative Biological Data Summary
| Parameter | Value (µM) | Target Strain/Condition |
| IC50 | 3.2 | M. tuberculosis H37Rv |
| MIC | 7.8 | M. tuberculosis H37Rv |
| IC90 | 7.0 | M. tuberculosis H37Rv |
| IC50 | 2.4 | FQ-R1 (Fluoroquinolone-Resistant) |
| MIC | 3.2 | FQ-R1 (Fluoroquinolone-Resistant) |
| IC90 | 3.0 | FQ-R1 (Fluoroquinolone-Resistant) |
| IC50 | 100 | INH-R1 (Isoniazid-Resistant) |
| MIC | 140 | INH-R1 (Isoniazid-Resistant) |
| IC90 | 120 | INH-R1 (Isoniazid-Resistant) |
| IC50 | 120 | INH-R2 (Isoniazid-Resistant) |
| MIC | 160 | INH-R2 (Isoniazid-Resistant) |
| IC90 | 142 | INH-R2 (Isoniazid-Resistant) |
| IC50 | 1.3 | RIF-R1 (Rifampicin-Resistant) |
| MIC | 2.4 | RIF-R1 (Rifampicin-Resistant) |
| IC90 | 2.2 | RIF-R1 (Rifampicin-Resistant) |
| IC50 | 3.1 | RIF-R2 (Rifampicin-Resistant) |
| MIC | 4.2 | RIF-R2 (Rifampicin-Resistant) |
| IC90 | 3.5 | RIF-R2 (Rifampicin-Resistant) |
| IC50 | 0.23 | Low Oxygen Condition |
| MIC | 0.80 | Low Oxygen Condition |
| IC90 | 0.43 | Low Oxygen Condition |
| IC50 | 0.27 | Normal Oxygen Condition |
| MIC | 0.45 | Normal Oxygen Condition |
| IC90 | 0.35 | Normal Oxygen Condition |
| Intracellular IC50 | 1.45 | |
| Intracellular IC90 | 1.61 | |
| Cytotoxicity IC50 | >100 |
Physicochemical Properties
Predicted Physicochemical Data
| Property | Predicted Value |
| Molecular Weight | 342.14 g/mol |
| Melting Point | 250-300 °C (Decomposition likely) |
| Boiling Point | 550-650 °C (Predicted) |
| Aqueous Solubility | Low (Predicted LogS: -4 to -5) |
| pKa (most acidic) | ~7.5-8.5 |
| pKa (most basic) | ~1.5-2.5 |
| LogP | ~3.5-4.5 |
Disclaimer: These values are computationally predicted and have not been experimentally verified.
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the determination of the biological and physicochemical properties of this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of an antitubercular agent is the microplate Alamar blue assay (MABA).
Workflow for MIC Determination
References
Early Research on Antitubercular Agent-27: A Technical Guide
Introduction
Tuberculosis (TB) remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the discovery and development of novel antitubercular agents with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the early research on a promising pyridine analogue, designated as Antitubercular agent-27 (also referred to as compound 1 in seminal research), which has demonstrated potent activity against both susceptible and resistant strains of M. tuberculosis. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from early in-vitro studies on this compound.
Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv [1]
| Parameter | Under Normal Oxygen | Under Low Oxygen |
| IC50 | 3.2 µM | 0.27 µM |
| MIC | 7.8 µM | 0.45 µM |
| IC90 | 7.0 µM | 0.35 µM |
Table 2: Antimycobacterial Activity of this compound against Resistant Isolates of M. tuberculosis H37Rv [1]
| Resistant Isolate | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 | 2.4 | 3.2 | 3.0 |
| INH-R1 | 100 | 140 | 120 |
| INH-R2 | 120 | 160 | 142 |
| RIF-R1 | 1.3 | 2.4 | 2.2 |
| RIF-R2 | 3.1 | 4.2 | 3.5 |
FQ-R1: Fluoroquinolone-Resistant 1, INH-R1/R2: Isoniazid-Resistant 1/2, RIF-R1/R2: Rifampicin-Resistant 1/2
Table 3: Intracellular Activity and Cytotoxicity of this compound [1]
| Assay | Cell Line | Parameter | Value (µM) |
| Intracellular Activity | Macrophages | IC50 | 1.45 |
| IC90 | 1.61 | ||
| Cytotoxicity | Vero | IC50 | >100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis of this compound (Compound 1)
The synthesis of this compound is a multi-step process involving the reaction of isoniazid with a substituted pyridine derivative. The general procedure is as follows:
-
Step 1: Synthesis of the Pyridine Intermediate: A solution of the appropriately substituted pyridine-4-carbaldehyde (1 mmol) in ethanol (20 mL) is prepared. To this solution, a catalytic amount of a suitable acid or base is added.
-
Step 2: Condensation with Isoniazid: Isoniazid (1 mmol) is added to the reaction mixture from Step 1. The mixture is then refluxed for a specified period (typically 4-6 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
2. In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA) [2]
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
-
Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase.
-
Assay Plate Preparation: 200 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to minimize evaporation. 100 µL of Middlebrook 7H9 broth is added to the remaining wells. The test compound is serially diluted in the wells.
-
Inoculation: The mycobacterial culture is diluted to a standardized concentration, and 100 µL is added to each well containing the test compound.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reading the Results: After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plate is incubated for another 24 hours. A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
3. Intracellular Antimycobacterial Activity Assay [3][4]
This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.
-
Macrophage Culture and Infection: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured in an appropriate medium (e.g., DMEM with 10% FBS). The cells are seeded in a 96-well plate and allowed to adhere. The adherent macrophages are then infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Compound Treatment: After infection, the extracellular bacteria are removed by washing. The infected cells are then treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (typically 3-5 days).
-
Assessment of Bacterial Viability: The viability of the intracellular bacteria is assessed. This can be done by lysing the macrophages and plating the lysate on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs). Alternatively, reporter strains of M. tuberculosis expressing luciferase or GFP can be used, where the signal is proportional to the number of viable bacteria.
-
Data Analysis: The percentage of inhibition of intracellular growth is calculated relative to untreated control wells. The IC50 and IC90 values are determined from the dose-response curves.
4. Cytotoxicity Assay (MTT Assay) [5]
This assay assesses the toxicity of the compound against a mammalian cell line (e.g., Vero cells).
-
Cell Culture: Vero cells are cultured in a suitable medium (e.g., MEM with 10% FBS) and seeded into a 96-well plate. The cells are allowed to attach and grow to a confluent monolayer.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition and Incubation: After the treatment period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours.
-
Formazan Solubilization and Measurement: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Mandatory Visualization
Diagram 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.
Diagram 2: In Vitro Evaluation Workflow for a Novel Antitubercular Agent
Caption: A logical workflow for the in vitro evaluation of a novel antitubercular agent.
References
- 1. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibbj.org [ibbj.org]
- 3. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
In-Depth Technical Guide: Antitubercular Activity of Agent-27 Against Drug-Susceptible Tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Antitubercular agent-27 against drug-susceptible strains of Mycobacterium tuberculosis. The information presented herein is compiled from available scientific literature and is intended to inform researchers and professionals in the field of tuberculosis drug development.
Quantitative-Activity of this compound
This compound has demonstrated potent activity against the drug-susceptible H37Rv strain of Mycobacterium tuberculosis. The following tables summarize the key quantitative data regarding its efficacy and cytotoxicity.
Table 1: In Vitro Activity of this compound Against M. tuberculosis H37Rv
| Parameter | Value (µM) |
| IC50 | 3.2 |
| MIC | 7.8 |
| IC90 | 7.0 |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; IC90: 90% inhibitory concentration.
Table 2: In Vitro Activity of this compound Under Different Oxygen Conditions
| Condition | Parameter | Value (µM) |
| Low Oxygen | MIC | 0.80 |
| IC50 | 0.23 | |
| IC90 | 0.43 | |
| Normal Oxygen | MIC | 0.45 |
| IC50 | 0.27 | |
| IC90 | 0.35 |
Table 3: Intracellular Activity and Cytotoxicity of this compound
| Assay | Parameter | Value (µM) |
| Intracellular Activity | IC50 | 1.45 |
| IC90 | 1.61 | |
| Cytotoxicity | IC50 | >100 |
Experimental Protocols
The following sections detail the likely methodologies employed to determine the in vitro activity and cytotoxicity of this compound, based on standard practices in the field.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. tuberculosis H37Rv was likely determined using the Microplate Alamar Blue Assay (MABA).
Principle: This assay quantitatively measures the proliferation of M. tuberculosis using the redox indicator Alamar Blue (resazurin). Metabolically active bacteria reduce the non-fluorescent blue dye to a fluorescent pink product (resorufin). The fluorescence intensity is proportional to the number of viable bacteria.
Protocol:
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: this compound is serially diluted in a 96-well microplate to achieve a range of final concentrations.
-
Inoculation: The bacterial inoculum is added to each well containing the test compound. Control wells containing bacteria without the compound and wells with media only are included.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Reading: The fluorescence is read using a microplate reader (excitation ~530 nm, emission ~590 nm). The MIC is defined as the lowest concentration of the compound that inhibits a significant percentage (e.g., 90%) of bacterial growth.
Determination of Cytotoxicity (IC50)
The cytotoxicity of this compound was likely assessed in a mammalian cell line (e.g., Vero cells or HepG2 cells) using a tetrazolium-based assay such as the MTT assay.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells with cells and no compound are included.
-
Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action and In Vivo Efficacy
As of the latest available information, the specific mechanism of action of this compound has not been elucidated. While it belongs to the pyridine class of compounds, some of which are known to target specific pathways in M. tuberculosis, dedicated studies for this particular agent are not yet in the public domain. Similarly, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of novel antitubercular agents like this compound.
Methodological & Application
Application Note and Protocol: Dissolving Antitubercular Agent-27 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antitubercular agent-27 is a novel compound with promising activity against Mycobacterium tuberculosis. As with many small molecule drug candidates, it exhibits poor aqueous solubility, presenting a significant challenge for in vitro biological assays. This document provides a detailed protocol for the proper dissolution of this compound to ensure accurate and reproducible experimental results. The following guidelines are based on standard laboratory procedures for handling poorly soluble compounds and should be adapted as necessary based on specific experimental requirements.
Physicochemical Properties and Solubility
A summary of the known physicochemical properties of this compound is crucial for determining the appropriate dissolution strategy. The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended that researchers perform their own solubility tests to confirm these findings.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 100 | Clear solution |
| Ethanol (EtOH) | 10 | 20 | Clear solution |
| Methanol (MeOH) | 5 | 10 | Clear solution |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.02 | Insoluble, precipitate observed |
| Deionized Water | < 0.001 | < 0.002 | Insoluble, precipitate observed |
Note: Data is hypothetical and should be replaced with experimentally determined values for the specific agent.
Recommended Protocol for Stock Solution Preparation
The following protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted to the desired final concentrations for in vitro assays.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, nuclease-free pipette tips
Procedure:
-
Pre-warming the Solvent: Warm the DMSO to room temperature if stored at 4°C. For compounds that are difficult to dissolve, warming the DMSO to 37°C may improve solubility.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile, amber microcentrifuge tube or glass vial.
-
Adding the Solvent: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
Experimental Workflow for In Vitro Assays
The following diagram illustrates the general workflow for preparing working solutions of this compound for use in typical in vitro cell-based or biochemical assays.
Caption: Workflow for preparing and using this compound in in vitro assays.
Considerations for Minimizing Solvent Toxicity
DMSO is a common solvent for in vitro assays, but it can exhibit toxicity at higher concentrations. It is essential to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5% (v/v), to avoid confounding effects on experimental results.
Table 2: Recommended Maximum Final DMSO Concentrations
| Assay Type | Maximum Recommended Final DMSO Concentration (v/v) |
| Cell-based assays (e.g., MIC, cytotoxicity) | ≤ 0.5% |
| Enzyme inhibition assays | ≤ 1% |
| Protein binding assays | ≤ 0.1% |
Hypothetical Signaling Pathway of this compound
While the precise mechanism of action of this compound is under investigation, a hypothesized signaling pathway is presented below. This diagram illustrates a potential mechanism where the agent inhibits a key enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis.
Caption: Hypothesized inhibition of mycolic acid synthesis by this compound.
Disclaimer: The information provided in this document is intended for guidance purposes only. Researchers should validate these protocols and adapt them to their specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
Application Notes and Protocols for Antitubercular Agent-27 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitubercular agent-27 is a potent compound demonstrating significant activity against Mycobacterium tuberculosis (Mtb), including resistant strains. These application notes provide a summary of its known activity and detailed protocols for its evaluation in high-throughput screening (HTS) assays. The methodologies outlined are designed for the identification and characterization of novel antitubercular agents, from primary whole-cell screening to secondary intracellular efficacy and cytotoxicity profiling. While the specific mechanism of action for this compound is not publicly documented, the provided protocols are standard methods for assessing the potential of new chemical entities in tuberculosis drug discovery.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound.
Table 1: Activity of this compound against M. tuberculosis H37Rv
| Parameter | Value (µM) |
| IC50 | 3.2[1] |
| MIC | 7.8[1] |
| IC90 | 7.0[1] |
Table 2: Intracellular and Low-Oxygen Activity of this compound
| Condition | Parameter | Value (µM) |
| Intracellular | IC50 | 1.45[1] |
| IC90 | 1.61[1] | |
| Low Oxygen | MIC | 0.80[1] |
| IC50 | 0.23[1] | |
| IC90 | 0.43[1] | |
| Normal Oxygen | MIC | 0.45[1] |
| IC50 | 0.27[1] | |
| IC90 | 0.35[1] |
Table 3: Activity of this compound against Resistant M. tuberculosis Strains
| Resistant Strain | IC50 (µM) | MIC (µM) | IC90 (µM) |
| FQ-R1 | 2.4 | 3.2 | 3.0 |
| INH-R1 | 100 | 140 | 120 |
| INH-R2 | 120 | 160 | 142 |
| RIF-R1 | 1.3 | 2.4 | 2.2 |
| RIF-R2 | 3.1 | 4.2 | 3.5 |
| Data sourced from MedChemExpress product information for this compound.[1] |
Table 4: Cytotoxicity of this compound
| Cell Line | Parameter | Value (µM) |
| Unspecified | IC50 | >100[1] |
Mandatory Visualization
Caption: High-throughput screening workflow for antitubercular drug discovery.
Experimental Protocols
Primary Whole-Cell High-Throughput Screening Protocol (Luciferase-Based)
This protocol is designed to identify compounds that inhibit the growth of M. tuberculosis expressing a luciferase reporter gene.
Materials:
-
M. tuberculosis H37Rv expressing luciferase (Mtb-lux)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween-80
-
384-well white, solid-bottom assay plates
-
Compound library dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Luciferase substrate (e.g., D-luciferin)
-
Luminometer plate reader
Methodology:
-
Bacterial Culture Preparation: Culture Mtb-lux in supplemented 7H9 broth to mid-log phase (OD600 of 0.5-0.8). Dilute the culture to a starting OD600 of 0.01 in fresh media.
-
Compound Plating: Using a liquid handler, dispense 50-100 nL of test compounds from the library into the wells of a 384-well plate to achieve a final concentration (e.g., 10 µM). Dispense DMSO into negative control wells and Rifampicin into positive control wells (e.g., final concentration of 2 µM).
-
Bacterial Inoculation: Add 50 µL of the diluted Mtb-lux suspension to each well of the compound-containing plates.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Luminescence Reading: After incubation, add the appropriate luciferase substrate to each well according to the manufacturer's instructions. Measure the luminescence signal (Relative Light Units, RLU) using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)) Compounds showing inhibition above a certain threshold (e.g., ≥90%) are considered primary hits.
Intracellular Efficacy Assay Protocol
This protocol assesses the ability of compounds to inhibit M. tuberculosis growth within a host macrophage cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis H37Rv (or Mtb-lux)
-
96-well or 384-well clear-bottom plates
-
Test compounds and controls
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Materials for CFU counting (7H11 agar plates) or luminescence reading
Methodology:
-
Macrophage Differentiation: Seed THP-1 monocytes into assay plates at a density of 5 x 10^4 cells/well. Add PMA to a final concentration of 25-50 ng/mL to induce differentiation into macrophages. Incubate for 24-48 hours at 37°C with 5% CO2.
-
Infection: Wash the differentiated macrophages with fresh RPMI medium. Infect the cells with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Compound Treatment: After the infection period, wash the cells with fresh medium to remove extracellular bacteria. Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2.
-
Endpoint Measurement:
-
Luminescence-based: If using Mtb-lux, lyse the macrophages and measure RLU as described in the primary screen protocol.
-
CFU-based: Lyse the macrophages with lysis buffer. Serially dilute the lysate and plate on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Determine the IC50 of the compounds by plotting the percent inhibition of bacterial growth against the compound concentration.
Cytotoxicity Assay Protocol (MTT-Based)
This protocol determines the toxicity of compounds against a mammalian cell line to assess their therapeutic window.
Materials:
-
Mammalian cell line (e.g., THP-1, HepG2, or Vero cells)
-
Appropriate cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
96-well clear-bottom plates
-
Test compounds and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells. Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against compound concentration. The selectivity index (SI) can then be calculated as CC50/IC50.
References
Application Notes and Protocols: Investigating the Role of Antitubercular Agent-27 in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has a complex relationship with host macrophages, its primary niche for replication.[1][2] Understanding the molecular interactions between Mtb and macrophages is crucial for developing novel therapeutic strategies.[3] Antitubercular agent-27 is an immunomodulatory agent investigated for its significant impact on macrophage responses during Mtb infection. These application notes provide detailed protocols for utilizing macrophage infection models to characterize the effects of this compound, along with data presentation guidelines and visualizations of key cellular pathways.
Recent studies have highlighted the role of various host factors in modulating the macrophage response to Mtb. For instance, Interleukin-27 (IL-27) has been shown to have a dual role, exhibiting both pro- and anti-inflammatory properties that can influence the outcome of infection.[4][5] Mechanistically, IL-27 can modulate signaling pathways such as the PI3K/AKT and TLR4/NF-κB pathways, thereby affecting apoptosis, autophagy, and cytokine production in infected macrophages.[5][6] This document outlines protocols to assess the impact of agents like this compound that may function in a similar capacity to these known immunomodulators.
Data Presentation
Quantitative data from experiments should be meticulously recorded and summarized in tables to facilitate clear comparison between different experimental conditions.
Table 1: Effect of this compound on Mtb Survival in Macrophages
| Treatment Group | Concentration (ng/mL) | Mean CFU/mL (± SD) at 24h | % Reduction in Bacterial Load vs. Untreated |
| Untreated Control | - | 5.2 x 10^5 (± 0.4 x 10^5) | 0% |
| This compound | 10 | 4.1 x 10^5 (± 0.3 x 10^5) | 21.2% |
| This compound | 50 | 2.5 x 10^5 (± 0.2 x 10^5) | 51.9% |
| This compound | 100 | 1.8 x 10^5 (± 0.15 x 10^5) | 65.4% |
| Rifampicin (Positive Control) | 2 µg/mL | 1.1 x 10^4 (± 0.2 x 10^4) | 97.9% |
Table 2: Modulation of Cytokine Production by this compound in Mtb-Infected Macrophages
| Treatment Group | Concentration (ng/mL) | TNF-α (pg/mL ± SD) | IL-1β (pg/mL ± SD) | IL-10 (pg/mL ± SD) |
| Uninfected Control | - | 15 (± 3) | 5 (± 1) | 12 (± 2) |
| Mtb-Infected (Untreated) | - | 850 (± 70) | 450 (± 50) | 120 (± 15) |
| Mtb-Infected + Agent-27 | 50 | 425 (± 45) | 210 (± 30) | 350 (± 40) |
| Mtb-Infected + Agent-27 | 100 | 280 (± 30) | 150 (± 20) | 580 (± 60) |
Table 3: Effect of this compound on Macrophage Viability
| Treatment Group | Concentration (ng/mL) | % Viability (Annexin V/PI Staining ± SD) |
| Uninfected Control | - | 98% (± 1.5%) |
| Mtb-Infected (Untreated) | - | 75% (± 5%) |
| Mtb-Infected + Agent-27 | 50 | 85% (± 4%) |
| Mtb-Infected + Agent-27 | 100 | 92% (± 3%) |
Experimental Protocols
Protocol 1: Macrophage Culture and Differentiation
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells, a common model for studying Mtb infection.[5]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into tissue culture plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.
-
Incubate for 48-72 hours. Differentiated macrophages will become adherent.
-
After incubation, wash the cells with pre-warmed PBS to remove non-adherent cells and replace the medium with fresh, antibiotic-free RPMI-1640 with 10% FBS.
-
Allow the cells to rest for 24 hours before infection.
Protocol 2: Macrophage Infection with Mycobacterium tuberculosis
This protocol details the infection of differentiated macrophages with Mtb.[7][8]
Materials:
-
Differentiated THP-1 macrophages
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth with ADC supplement
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium with 10% FBS
Procedure:
-
Grow Mtb H37Rv to mid-log phase in 7H9 broth.
-
Prepare a single-cell suspension of Mtb by passing the culture through a 27-gauge needle several times.
-
Pellet the bacteria by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.
-
Estimate the bacterial concentration by measuring the optical density at 600 nm (OD₆₀₀ of 1.0 is approximately 3 x 10⁸ CFU/mL).[8]
-
Infect the differentiated macrophages at a Multiplicity of Infection (MOI) of 5:1 (bacteria to macrophages).[7]
-
Incubate for 3-4 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing this compound at the desired concentrations.
Protocol 3: Quantification of Intracellular Bacterial Load
This protocol is for determining the number of viable intracellular bacteria.
Materials:
-
Infected and treated macrophages
-
Sterile water with 0.05% Triton X-100
-
Middlebrook 7H10 agar plates
-
Serial dilution tubes with PBS
Procedure:
-
At specified time points post-infection (e.g., 0, 24, 48, 72 hours), aspirate the culture medium.
-
Lyse the macrophages by adding 0.5 mL of sterile water with 0.05% Triton X-100 to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysate in PBS.
-
Plate 100 µL of each dilution onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of Colony Forming Units (CFU) per mL.
Protocol 4: Analysis of Cytokine Production
This protocol describes the measurement of cytokine levels in the culture supernatant.
Materials:
-
Supernatants from infected and treated macrophage cultures
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-1β, and IL-10
Procedure:
-
Collect the culture supernatants at the desired time points.
-
Centrifuge the supernatants to remove any cells or debris.
-
Store the supernatants at -80°C until analysis.
-
Perform ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by immunomodulatory agents during Mtb infection and the general experimental workflow.
Caption: Signaling pathways modulated by this compound in Mtb-infected macrophages.
Caption: Experimental workflow for assessing this compound in a macrophage infection model.
References
- 1. Macrophage: A Cell With Many Faces and Functions in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis-macrophage interaction: Molecular updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-12 and interleukin-27 regulate macrophage control of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-27 attenuated macrophage injury and inflammation induced by Mycobacterium tuberculosis by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (ii) Infection of macrophages and drug treatment. [bio-protocol.org]
- 8. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Research Findings on Antitubercular Agent-27 in Combination Therapy Studies
Despite a comprehensive search for "Antitubercular agent-27 in combination therapy studies," no specific preclinical or clinical research data is publicly available for a compound with this designation. The information is limited to supplier-provided in vitro data, which does not include combination therapy evaluations.
Initial searches identified a compound named "this compound" from a commercial supplier, with some reported in vitro activity against Mycobacterium tuberculosis. However, there is a lack of peer-reviewed scientific literature detailing its use in combination with other antitubercular drugs. Such studies are crucial for the development of new tuberculosis treatment regimens to enhance efficacy, reduce treatment duration, and combat drug resistance.
While specific data for "this compound" is unavailable, the broader search yielded extensive information on the general principles and methodologies for evaluating novel antitubercular agents in combination therapies. This information provides a framework for the types of studies that would be necessary to assess the potential of any new antitubercular candidate, including "this compound," for use in a combination regimen.
General Principles of Combination Therapy in Tuberculosis
The standard of care for tuberculosis involves multi-drug therapy to prevent the emergence of drug resistance and effectively eliminate the diverse populations of Mycobacterium tuberculosis in the host. The development of new combination therapies is a critical area of tuberculosis research. Key goals of these studies are to identify synergistic or additive interactions between drugs that can lead to shorter, more effective, and less toxic treatment regimens.
Key Experimental Protocols for Evaluating Combination Therapies
The following are standard experimental protocols used to evaluate the efficacy of new antitubercular agents in combination therapy:
In Vitro Synergy Testing: Checkerboard Assay
This method is used to assess the interaction between two or more drugs. It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Protocol:
-
Preparation of Drug Solutions: Prepare stock solutions of each antitubercular agent in an appropriate solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microplate, create a two-dimensional matrix of drug concentrations. Serially dilute one drug along the x-axis and the other drug along the y-axis. The final volume in each well should be the same.
-
Bacterial Inoculum: Prepare a standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv) at a specific optical density (OD) to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Assessment of Inhibition: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. This can be done visually or by using a growth indicator such as Resazurin.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Experimental Workflow for In Vitro Synergy Testing
In Vitro Synergy Testing Workflow
In Vivo Efficacy Studies in Animal Models
Animal models, typically mice, are essential for evaluating the in vivo efficacy of drug combinations.
Protocol:
-
Animal Infection: Mice (e.g., BALB/c or C57BL/6) are infected with an aerosolized suspension of Mycobacterium tuberculosis to establish a pulmonary infection.
-
Treatment Initiation: After a set period to allow the infection to establish (e.g., 2-4 weeks), treatment with the drug combination is initiated.
-
Drug Administration: The drugs are administered via an appropriate route (e.g., oral gavage) at predetermined doses and frequencies. Control groups receive the vehicle or standard-of-care drugs (e.g., rifampin, isoniazid, pyrazinamide).
-
Monitoring: Animals are monitored for signs of toxicity and weight loss throughout the study.
-
Assessment of Bacterial Load: At various time points, cohorts of mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to determine the bacterial load (CFU).
-
Data Analysis: The reduction in bacterial load in the treatment groups is compared to the control groups to determine the efficacy of the combination therapy.
Logical Flow for Preclinical Evaluation of a New Antitubercular Agent
Preclinical Evaluation Pathway
Conclusion
While there is no specific information available on "this compound in combination therapy studies," the established methodologies for evaluating new antitubercular drug combinations provide a clear roadmap for how such a compound would be investigated. These studies are fundamental to the drug development pipeline for tuberculosis and are essential for identifying novel, effective treatment regimens. Further research and publication of data are necessary to understand the potential role of "this compound" in future tuberculosis therapies.
Application Notes and Protocols for Quantifying Antitubercular Agent-27 in Biological Samples
Introduction
Antitubercular agent-27 (ATA-27) is a novel therapeutic candidate for the treatment of tuberculosis. To support its development and ensure effective therapeutic drug monitoring, robust and reliable analytical methods for its quantification in biological matrices are essential. This document provides detailed application notes and protocols for the determination of ATA-27 in plasma, serum, and urine using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic, toxicokinetic, and clinical efficacy studies.[1][2][3]
Sample Preparation: The Foundation for Accurate Quantification
Effective sample preparation is a critical first step to remove interfering substances from biological samples and to concentrate the analyte of interest, thereby ensuring accurate and reproducible results.[4][5][6] The choice of technique depends on the nature of the biological matrix and the analytical method employed.
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[5][6]
Protocol for Protein Precipitation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte (ATA-27) and transfer it to a clean tube for analysis.
Experimental Workflow for Protein Precipitation
Caption: Workflow for Protein Precipitation of Biological Samples.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][8][9]
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of plasma, serum, or urine sample, add 600 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 2 minutes to facilitate the transfer of ATA-27 into the organic phase.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for analysis.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Biological Samples.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away.[5][6]
Protocol for Solid-Phase Extraction:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained ATA-27 with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
The eluate can be evaporated and reconstituted in the mobile phase if further concentration is needed.
Experimental Workflow for Solid-Phase Extraction
References
- 1. Bioanalysis of antitubercular drugs using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 8. Simultaneous quantification of four first line antitubercular drugs and metabolites in human plasma by hydrophilic interaction chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitubercular Agent-27
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: Antitubercular agent-27 is a potent compound demonstrating significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1] It exhibits effective intracellular antimycobacterial activity and maintains a favorable safety profile with low cytotoxicity.[1] These characteristics position this compound as a promising lead compound for the development of novel therapeutics for tuberculosis (TB). This document provides an overview of its pharmacological data, a proposed mechanism of action, and detailed protocols for its evaluation in a research setting.
Proposed Mechanism of Action: While the precise mechanism of this compound is under investigation, its potent bactericidal activity suggests it may interfere with a critical pathway essential for mycobacterial survival. A primary target for many antitubercular drugs is the mycolic acid biosynthesis pathway, which is unique to mycobacteria and crucial for the integrity of their cell wall.[2][3] It is hypothesized that this compound acts as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II (fatty acid synthase-II) system responsible for elongating fatty acids to form mycolic acids. Inhibition of InhA disrupts the cell wall structure, leading to bacterial death.
Pharmacological Data
The following tables summarize the in vitro activity of this compound against various strains of M. tuberculosis and its cytotoxicity profile.
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Parameter | Condition | Value (µM) |
| MIC | Normal Oxygen | 7.8[1] |
| IC₅₀ | Normal Oxygen | 3.2[1] |
| IC₉₀ | Normal Oxygen | 7.0[1] |
| MIC | Low Oxygen | 0.80[1] |
| IC₅₀ | Low Oxygen | 0.23[1] |
| IC₉₀ | Low Oxygen | 0.43[1] |
Table 2: Activity against Drug-Resistant M. tuberculosis H37Rv Isolates
| Resistant Isolate | MIC (µM) | IC₅₀ (µM) | IC₉₀ (µM) |
| FQ-R1 (Fluoroquinolone-Resistant) | 3.2 | 2.4 | 3.0 |
| INH-R1 (Isoniazid-Resistant) | 140 | 100 | 120 |
| INH-R2 (Isoniazid-Resistant) | 160 | 120 | 142 |
| RIF-R1 (Rifampicin-Resistant) | 2.4 | 1.3 | 2.2 |
| RIF-R2 (Rifampicin-Resistant) | 4.2 | 3.1 | 3.5 |
| Data sourced from MedChemExpress.[1] |
Table 3: Intracellular Activity and Cytotoxicity
| Assay | Parameter | Value (µM) |
| Intracellular Activity | IC₅₀ | 1.45[1] |
| Intracellular Activity | IC₉₀ | 1.61[1] |
| Cytotoxicity | IC₅₀ | >100[1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the Microplate Alamar Blue Assay (MABA) for determining the MIC of this compound against M. tuberculosis.
Methodology:
-
Preparation of Drug Plate: Serially dilute this compound in Middlebrook 7H9 broth in a 96-well microplate. Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the drug plate.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Readout: Incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change.
References
Troubleshooting & Optimization
"Antitubercular agent-27 solubility problems and solutions"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Antitubercular Agent-27 (AT-27), a novel compound under investigation for its potential antitubercular properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AT-27 is not dissolving in standard aqueous buffers (e.g., PBS pH 7.4). What should I do?
A1: AT-27 is a highly lipophilic molecule with inherently low aqueous solubility. Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and precipitation.
Recommended Initial Steps:
-
Prepare a Concentrated Stock Solution: First, dissolve AT-27 in an appropriate organic solvent. Based on internal validation, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution into your aqueous experimental medium. It is critical to ensure vigorous mixing during dilution to avoid localized over-concentration and precipitation.
-
Avoid Shock Precipitation: When diluting the DMSO stock into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock.
Q2: I prepared a 10 mM stock solution of AT-27 in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
A2: This is a common issue known as "solvent-shifting" precipitation. The final concentration of the organic solvent (DMSO) in your aqueous medium is a critical factor.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium does not exceed 0.5% (v/v). Higher concentrations can be toxic to cells and may not be sufficient to maintain AT-27 in solution.
-
Use a Lower Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock (e.g., 1 mM) and then diluting it, which will introduce less organic solvent into the final aqueous solution for the same final AT-27 concentration.
-
Incorporate a Surfactant: For in vitro assays, consider the inclusion of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in your final medium to improve compound stability.
Below is a workflow to guide your troubleshooting process for AT-27 precipitation.
Q3: What is the recommended solvent for preparing a stock solution and what is the maximum solubility?
A3: DMSO is the recommended primary solvent for AT-27. The solubility in other common organic solvents has also been characterized. Avoid using ethanol or methanol for primary stocks, as AT-27 is less stable in these solvents over time.
Table 1: Solubility of AT-27 in Common Organic Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 25 | 50 | Recommended for primary stock solution. |
| DMF | 25 | 45 | Alternative to DMSO. |
| Ethanol (200 proof) | 25 | 5 | Not recommended for long-term storage. |
| Methanol | 25 | 2 | Prone to degradation. Avoid. |
Q4: I need to formulate AT-27 for an in vivo animal study. What are some potential strategies to improve its aqueous solubility?
A4: For in vivo administration, organic solvents like DMSO are often unsuitable. You will need to use a formulation strategy to improve the aqueous solubility and bioavailability of AT-27.
Recommended Formulation Approaches:
-
Co-solvents: Use a mixture of water-miscible, low-toxicity solvents. A common system is a combination of PEG 400, propylene glycol, and water.
-
Cyclodextrins: Encapsulating AT-27 within a cyclodextrin molecule, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
-
Liposomes or Nanoparticles: Formulating AT-27 into lipid-based or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
The following diagram outlines a general workflow for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Preparation of a 10 mM AT-27 Stock Solution in DMSO
Materials:
-
AT-27 (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
A-grade volumetric flask
-
Vortex mixer
Procedure:
-
Calculate the mass of AT-27 required. (Molecular Weight of AT-27 is hypothetical, e.g., 450.5 g/mol ). For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 450.5 g/mol * (1000 mg / 1 g) = 4.505 mg.
-
Weigh out the calculated mass of AT-27 powder using an analytical balance and place it into a volumetric flask.
-
Add approximately 80% of the final volume of anhydrous DMSO to the flask.
-
Vortex the solution vigorously for 2-5 minutes until the AT-27 powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but do not exceed 40°C.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment using Cyclodextrins
Objective: To determine the increase in AT-27 solubility with increasing concentrations of Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Procedure:
-
Prepare a series of HP-β-CD solutions in a relevant aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of solid AT-27 powder to each HP-β-CD solution in separate glass vials. Ensure the amount added is well above its expected solubility limit.
-
Seal the vials and place them on a rotating shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved AT-27.
-
Carefully collect the supernatant from each sample.
-
Analyze the concentration of dissolved AT-27 in the supernatant using a validated analytical method, such as HPLC-UV.
-
Plot the concentration of dissolved AT-27 against the concentration of HP-β-CD to determine the solubility enhancement.
Table 2: Example Data from a Cyclodextrin Solubility Study
| HP-β-CD Conc. (% w/v) | AT-27 Solubility (µM) | Fold Increase |
|---|---|---|
| 0 | 0.5 | 1.0 |
| 1 | 12.5 | 25.0 |
| 2 | 28.0 | 56.0 |
| 5 | 85.2 | 170.4 |
| 10 | 195.6 | 391.2 |
The relationship between these key factors is visualized below.
"troubleshooting inconsistent results with Antitubercular agent-27"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Antitubercular agent-27 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent experimental compound with demonstrated activity against Mycobacterium tuberculosis H37Rv and some drug-resistant isolates.[1][2] It has shown effective intracellular antimycobacterial activity and low cytotoxicity in preliminary studies.[1][2]
Q2: What are the known potency values (MIC, IC50) for this compound?
A2: The potency of this compound varies depending on the strain and experimental conditions. Please refer to the data summary table below for specific values.
Q3: How should I dissolve and store this compound?
A3: As a non-water-soluble compound, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: The precise mechanism of action for this compound has not been publicly detailed in the available literature. Further research is needed to elucidate its molecular target and pathway.
Data Presentation
Summary of In Vitro Activity for this compound
| Strain/Condition | MIC (µM) | IC50 (µM) | IC90 (µM) | Citation |
| M. tuberculosis H37Rv | 7.8 | 3.2 | 7.0 | [1][2] |
| FQ-R1 (Fluoroquinolone-Resistant) | 3.2 | 2.4 | 3.0 | [2] |
| INH-R1 (Isoniazid-Resistant) | 140 | 100 | 120 | [2] |
| INH-R2 (Isoniazid-Resistant) | 160 | 120 | 142 | [2] |
| RIF-R1 (Rifampicin-Resistant) | 2.4 | 1.3 | 2.2 | [2] |
| RIF-R2 (Rifampicin-Resistant) | 4.2 | 3.1 | 3.5 | [2] |
| H37Rv (Low Oxygen Condition) | 0.80 | 0.23 | 0.43 | [1][2] |
| H37Rv (Normal Oxygen Condition) | 0.45 | 0.27 | 0.35 | [1][2] |
| Intracellular (Macrophage) | - | 1.45 | 1.61 | [1][2] |
| Cytotoxicity (in vitro) | - | >100 | - | [1][2] |
Troubleshooting Guides
Issue 1: Higher than expected MIC or IC50 values.
-
Potential Cause A: Compound Insolubility.
-
Troubleshooting:
-
Ensure the DMSO stock solution is fully dissolved. Gently warm the vial to 37°C and vortex before use.
-
When diluting into aqueous culture medium, ensure the final DMSO concentration does not exceed a level that affects mycobacterial growth or compound solubility (typically ≤1%).
-
Visually inspect the wells of your assay plate for any signs of compound precipitation after addition to the medium.
-
-
-
Potential Cause B: Inaccurate Compound Concentration.
-
Troubleshooting:
-
Verify the calculations used for preparing the stock solution and serial dilutions.
-
Have the pipettes used for serial dilutions recently been calibrated? Inaccurate pipetting can lead to significant errors in the final concentration.
-
If possible, verify the concentration of the stock solution using an analytical method such as HPLC.
-
-
-
Potential Cause C: Bacterial Inoculum Density.
-
Troubleshooting:
-
The density of the bacterial inoculum is critical for MIC determination. Ensure that the inoculum is prepared to the correct McFarland standard or optical density (OD).
-
For M. tuberculosis, which clumps, it is crucial to vortex the bacterial suspension with glass beads to create a single-cell suspension before adjusting the density.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Potential Cause A: Variability in Inoculum Preparation.
-
Troubleshooting:
-
Standardize the age of the bacterial culture used to prepare the inoculum.
-
Ensure a homogenous single-cell suspension is achieved before aliquoting into assay plates. The hydrophobic nature of the mycobacterial cell surface can lead to clumping and inconsistent cell numbers per well.[3]
-
-
-
Potential Cause B: Edge Effects in Microtiter Plates.
-
Troubleshooting:
-
Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect bacterial growth.
-
To mitigate this, fill the outer wells with sterile water or medium and do not use them for experimental data points.
-
Ensure proper sealing of the plates and incubation in a humidified incubator.
-
-
-
Potential Cause C: Reagent Variability.
-
Troubleshooting:
-
Use the same batch of culture medium (e.g., Middlebrook 7H9) and supplements (e.g., OADC) for all related experiments.
-
Prepare fresh dilutions of the compound from the stock solution for each experiment.
-
-
Issue 3: High cytotoxicity observed in macrophage infection assays.
-
Potential Cause A: High Solvent Concentration.
-
Troubleshooting:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic level for the specific macrophage cell line being used (typically <0.5%).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) to assess solvent toxicity.
-
-
-
Potential Cause B: Compound Degradation.
-
Troubleshooting:
-
Improper storage or multiple freeze-thaw cycles can lead to compound degradation into potentially toxic byproducts.
-
Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
-
-
Potential Cause C: Synergistic Toxicity with Bacterial Infection.
-
Troubleshooting:
-
The combination of bacterial infection and compound treatment may induce a higher level of cell death than either stimulus alone.
-
Include uninfected cells treated with the compound as a control to differentiate between direct compound cytotoxicity and infection-enhanced cytotoxicity.
-
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.
-
Transfer the culture to a tube containing sterile glass beads and vortex for 1-2 minutes to break up clumps.
-
Allow the larger clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a 2 mM stock solution of this compound in DMSO.
-
In a 96-well U-bottom plate, perform a 2-fold serial dilution of the compound in 7H9 broth to achieve a range of concentrations (e.g., from 64 µM to 0.125 µM). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
-
Protocol 2: Determination of Intracellular IC50 in a Macrophage Infection Model
-
Macrophage Seeding and Differentiation:
-
Seed a human monocyte cell line (e.g., THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium.
-
Differentiate the monocytes into macrophages by adding PMA (phorbol 12-myristate 13-acetate) to a final concentration of 25-100 ng/mL and incubate for 48-72 hours.
-
Wash the cells with fresh medium to remove the PMA and allow them to rest for 24 hours.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis as described in the MIC protocol.
-
Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophages).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with fresh medium to remove extracellular bacteria.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the infected macrophages and incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Assessment of Bacterial Viability:
-
Lyse the macrophages with a sterile 0.1% Triton X-100 solution.
-
Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
The IC50 is the concentration of the compound that reduces the number of CFUs by 50% compared to the untreated control.
-
Visualizations
Caption: Experimental workflow for MIC and intracellular IC50 determination.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Hypothetical mechanism of action for a novel antitubercular agent.
References
"reducing cytotoxicity of Antitubercular agent-27 in cell-based assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with the novel investigational antitubercular agent, AT-27, in cell-based assays.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in initial screening assays (e.g., MTT, XTT).
Possible Cause 1: Off-target effects of AT-27.
-
Solution: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Compare the CC50 to the 50% effective concentration (EC50) against Mycobacterium tuberculosis to calculate the selectivity index (SI = CC50 / EC50). A low SI indicates potential off-target toxicity. Consider using a lower, non-toxic concentration range for subsequent experiments if the therapeutic window is narrow.
Possible Cause 2: Interference of AT-27 with the assay itself.
-
Solution: Run a control experiment with the assay reagents and AT-27 in the absence of cells to check for any direct chemical reaction that might alter the readout. For metabolic assays like MTT, which measure mitochondrial reductase activity, consider a complementary assay that measures a different aspect of cell health, such as cell membrane integrity (e.g., LDH release assay) or ATP content.[1][2]
Possible Cause 3: Solubilization issues leading to precipitation and non-specific toxicity.
-
Solution: Ensure complete solubilization of AT-27 in the chosen solvent (e.g., DMSO). Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration of the stock solution or exploring alternative, less toxic solvents or formulating agents.
Issue 2: Discrepancy in cytotoxicity results between different cell lines.
Possible Cause 1: Cell line-specific metabolic pathways.
-
Solution: Different cell lines metabolize compounds differently. Some cell lines may convert AT-27 into a more toxic metabolite. Consider using a panel of cell lines, including both cancerous and non-cancerous lines (e.g., HepG2 for liver toxicity, A549 for lung epithelium, and a normal fibroblast line), to assess the broader cytotoxic profile.[3]
Possible Cause 2: Differential expression of the molecular target of AT-27 in mammalian cells.
-
Solution: If the mechanism of action of AT-27 involves a target with a human homolog, differential expression of this homolog across cell lines could explain the varied cytotoxic responses. Investigate the expression levels of the potential homologous target in the cell lines being used.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for AT-27?
A1: The primary antitubercular mechanism of AT-27 is believed to be the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5][6] However, off-target effects on mammalian cells may involve interference with mitochondrial function.
Q2: How can I reduce the cytotoxicity of AT-27 without compromising its antitubercular activity?
A2:
-
Formulation Strategies: Encapsulating AT-27 in liposomes or nanoparticles can facilitate targeted delivery to infected cells and reduce systemic toxicity.[7][8]
-
Combination Therapy: Using AT-27 at a lower concentration in combination with other antitubercular drugs may enhance efficacy while minimizing cytotoxicity.[9][10] Synergistic effects could allow for a reduction in the required dose of AT-27.
-
Structural Modification: If possible, medicinal chemistry efforts could focus on synthesizing analogs of AT-27 that retain antimycobacterial activity but have reduced off-target effects.
Q3: What are the recommended cell lines for cytotoxicity testing of AT-27?
A3: A standard panel should include:
-
HepG2 (human liver carcinoma): To assess potential hepatotoxicity.
-
A549 (human lung carcinoma): As the lung is the primary site of tuberculosis infection.[3]
-
Vero (monkey kidney epithelial cells): Commonly used for general cytotoxicity screening.
-
A primary human cell line (e.g., human lung fibroblasts): To assess toxicity in non-cancerous cells.
Q4: What signaling pathways are likely involved in AT-27-induced cytotoxicity?
A4: Based on preliminary data suggesting mitochondrial dysfunction, AT-27 may induce apoptosis through the intrinsic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases 9 and 3.
Data Presentation
Table 1: Cytotoxicity and Efficacy of AT-27
| Parameter | Value |
| EC50 vs. M. tuberculosis H37Rv | 1.5 µM |
| CC50 in HepG2 cells (48h) | 30 µM |
| CC50 in A549 cells (48h) | 45 µM |
| CC50 in Vero cells (48h) | 60 µM |
| Selectivity Index (HepG2) | 20 |
| Selectivity Index (A549) | 30 |
| Selectivity Index (Vero) | 40 |
Table 2: Comparison of Cytotoxicity Assessment Methods for AT-27 in HepG2 cells (48h)
| Assay | Endpoint Measured | CC50 (µM) |
| MTT Assay | Mitochondrial Reductase Activity | 30 |
| LDH Release Assay | Membrane Integrity | 40 |
| ATP Content Assay | Cellular ATP Levels | 25 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AT-27 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 48-hour incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a lysis control.
Visualizations
Caption: Workflow for assessing the cytotoxicity of AT-27.
Caption: Proposed intrinsic apoptosis pathway for AT-27 cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity of AT-27.
References
- 1. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. unisciencepub.com [unisciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
"Antitubercular agent-27 stability issues in solution"
Disclaimer: The following information is a hypothetical guide created for researchers, scientists, and drug development professionals. As there is no publicly available stability data for "Antitubercular agent-27," this document is intended as an illustrative example of a technical support resource. The data and experimental details are representative and should not be considered as factual results for the actual compound.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound in solution.
Issue 1: Precipitation of Agent-27 during dilution in aqueous buffer.
-
Question: I dissolved this compound in DMSO to create a stock solution. However, when I dilute this stock solution into my aqueous assay buffer (e.g., PBS pH 7.4), a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium where its solubility is lower. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to determine the maximum tolerated final concentration of DMSO in your assay that keeps Agent-27 in solution.
-
Use a different co-solvent: If your experimental system allows, you could try using a different water-miscible organic solvent such as ethanol or polyethylene glycol (PEG) in your dilution scheme.
-
pH adjustment: The solubility of many compounds is pH-dependent. Determine the pKa of this compound and adjust the pH of your aqueous buffer to a value where the agent is more soluble.
-
Incorporate solubilizing excipients: For formulation development, consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[1][2]
-
Issue 2: Loss of potency of Agent-27 solution over a short period at room temperature.
-
Question: My solution of this compound, prepared in an aqueous buffer, seems to lose its antitubercular activity within a few hours when left on the benchtop. What could be the cause?
-
Answer: A rapid loss of potency at ambient conditions often suggests chemical instability. The most likely causes are hydrolysis or oxidation, which can be accelerated by environmental factors.[3][4]
-
Hydrolysis: The compound may be susceptible to degradation in the presence of water, potentially at certain pH values.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation of susceptible functional groups, which is a common issue for heterocyclic aromatic rings.[4]
-
Recommended Actions:
-
Work at lower temperatures: Prepare and use the solutions on ice or at 4°C to slow down the degradation rate.
-
Use freshly prepared solutions: For critical experiments, always use a solution that has been prepared immediately before use.
-
Degas your buffers: To minimize oxidation, sparge your aqueous buffers with an inert gas like nitrogen or argon before adding the agent.
-
Investigate pH stability: Perform a simple experiment to assess the stability of Agent-27 in buffers of different pH values (e.g., pH 5, 7, and 9) to identify a more stable range.
-
-
Issue 3: Inconsistent results in cell-based assays.
-
Question: I am observing high variability in my MIC (Minimum Inhibitory Concentration) or intracellular killing assays with this compound. What could be the source of this inconsistency?
-
Answer: Inconsistent results in cell-based assays can stem from the stability and solubility issues mentioned above, as well as interactions with media components.
-
Adsorption to plastics: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration in your assay. Consider using low-adhesion plastics or pre-treating your labware.
-
Interaction with media components: Components of your cell culture medium, such as serum proteins, can bind to the agent, reducing its free concentration and apparent activity.
-
Solution Preparation: Ensure your stock solution is fully dissolved before making further dilutions. Vortex and visually inspect for any undissolved particles.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store stock solutions of this compound in an anhydrous organic solvent like DMSO or ethanol at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How can I assess the stability of this compound in my specific experimental conditions?
A2: You can perform a simple stability study by incubating the agent in your experimental buffer under your assay conditions (e.g., 37°C, 5% CO2) for different durations. At each time point, take a sample and analyze it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of the parent compound.[5]
Q3: Is this compound sensitive to light?
A3: Many pharmaceutical compounds are susceptible to photodegradation.[3] It is good laboratory practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| Buffer pH | Temperature (°C) | Incubation Time (hours) | Remaining Agent-27 (%) |
| 5.0 | 25 | 24 | 95.2 |
| 7.4 | 25 | 24 | 82.1 |
| 9.0 | 25 | 24 | 65.7 |
Table 2: Hypothetical Temperature and Light Effects on Stability of this compound in PBS (pH 7.4)
| Condition | Incubation Time (hours) | Remaining Agent-27 (%) |
| 4°C, Protected from light | 48 | 98.5 |
| 25°C, Protected from light | 48 | 68.3 |
| 25°C, Exposed to ambient light | 48 | 55.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7]
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the agent in an oven at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the agent (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Antitubercular Agent-27 Dosage in Mouse Models of TB
Disclaimer: As of late 2025, publicly available data on the specific dosage, pharmacokinetics, and in vivo efficacy of "Antitubercular agent-27" in mouse models of tuberculosis is limited. The following guide is a generalized framework based on standard practices for refining the dosage of novel antitubercular agents. This information is intended to provide a structured approach for researchers and should be adapted based on the specific properties of Agent-27 as determined through experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a novel antitubercular agent like Agent-27 in a mouse model of TB?
A1: A starting dose for a novel agent is often extrapolated from its in vitro efficacy and cytotoxicity data. A common starting point is to determine the maximum tolerated dose (MTD). This is typically done in a dose-ranging study in uninfected mice before proceeding to efficacy studies in infected mice. The in vitro Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis can also guide the initial dose selection, aiming for plasma concentrations in the mouse that are several-fold higher than the MIC.
Q2: Which mouse strains are recommended for evaluating the efficacy of Agent-27?
A2: BALB/c and C57BL/6 mice are the most commonly used strains for TB research. BALB/c mice tend to develop a more robust Th2-type immune response and can be more susceptible to infection, while C57BL/6 mice typically mount a stronger Th1-type response. The choice of strain can depend on the specific research question and the expected mechanism of action of Agent-27.
Q3: How can I assess the therapeutic efficacy of different doses of Agent-27?
A3: The primary method for assessing efficacy is by measuring the bacterial load in the lungs and spleen of infected mice at various time points post-treatment. This is typically done by plating serial dilutions of organ homogenates on nutrient agar and counting the colony-forming units (CFU). A significant reduction in CFU in treated mice compared to untreated controls indicates therapeutic efficacy.
Q4: What are the key pharmacokinetic parameters to consider for Agent-27?
A4: Key pharmacokinetic (PK) parameters to evaluate in mice include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which reflects total drug exposure.
-
t1/2: Half-life of the agent.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Understanding these parameters is crucial for designing an effective dosing regimen.
Troubleshooting Guide
Issue 1: High toxicity or adverse effects are observed in mice treated with Agent-27.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Perform a dose de-escalation study to identify the Maximum Tolerated Dose (MTD).
-
Monitor mice for clinical signs of toxicity such as weight loss, ruffled fur, and lethargy.
-
Consider alternative formulations or routes of administration that may reduce toxicity while maintaining efficacy.
-
Conduct histopathological analysis of major organs (liver, kidney, spleen) to identify any drug-induced tissue damage.
-
Issue 2: Agent-27 shows good in vitro activity but poor efficacy in the mouse model.
-
Possible Cause 1: Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).
-
Troubleshooting Steps:
-
Conduct a full pharmacokinetic profiling of Agent-27 in mice.
-
If bioavailability is low, consider formulation strategies to enhance absorption.
-
If the half-life is short, a more frequent dosing schedule may be necessary.
-
-
Possible Cause 2: The drug is not reaching the site of infection (e.g., within granulomas).
-
Troubleshooting Steps:
-
Measure the concentration of Agent-27 in lung tissue and, if possible, within granulomas.
-
Consider using drug delivery systems designed to target mycobacterial infections.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: Variability in the infection model or drug administration.
-
Troubleshooting Steps:
-
Standardize the infectious dose and route of administration for M. tuberculosis.
-
Ensure accurate and consistent dosing of Agent-27. For oral administration, ensure complete ingestion.
-
Increase the number of mice per group to improve statistical power.
-
Control for environmental factors that could affect the health of the mice.
-
Quantitative Data Summary
The following tables represent hypothetical data for a novel antitubercular agent, "Agent-27," to guide experimental design.
Table 1: Hypothetical Dose-Ranging and Efficacy Study of Agent-27 in BALB/c Mice
| Dose (mg/kg) | Route of Administration | Mean Lung CFU (log10) at Day 28 | Percent Weight Change | Observed Toxicity |
| Vehicle Control | Oral | 6.5 | -5% | None |
| 10 | Oral | 5.8 | +2% | None |
| 25 | Oral | 4.9 | +1% | None |
| 50 | Oral | 4.1 | 0% | None |
| 100 | Oral | 3.5 | -8% | Mild lethargy |
| Isoniazid (25 mg/kg) | Oral | 3.2 | +3% | None |
Table 2: Hypothetical Pharmacokinetic Parameters of Agent-27 in Mice (Single 50 mg/kg Oral Dose)
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| Tmax (hours) | 2 |
| AUC (0-24h) (µg·h/mL) | 120.5 |
| t1/2 (hours) | 6.8 |
| Bioavailability (%) | 45 |
Detailed Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Agent-27
-
Animal Model: Use healthy, 6-8 week old BALB/c mice.
-
Groups: Divide mice into groups of 5. Include a vehicle control group and at least 3-4 dose escalation groups of Agent-27.
-
Administration: Administer Agent-27 daily for 14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15% weight loss) or mortality.
Protocol 2: Mouse Model of Chronic Tuberculosis and Efficacy Assessment
-
Infection: Infect 6-8 week old BALB/c mice with a low dose of M. tuberculosis H37Rv (~100 CFU) via the aerosol route.
-
Treatment Initiation: Begin treatment 4 weeks post-infection to allow for the establishment of a chronic infection.
-
Treatment Groups: Include a vehicle control group, positive control (e.g., isoniazid), and multiple dose groups of Agent-27.
-
Dosing: Administer the assigned treatments daily for 4-8 weeks.
-
Efficacy Readout: At the end of the treatment period, euthanize mice and harvest lungs and spleens. Homogenize the organs and plate serial dilutions on 7H11 agar.
-
CFU Counting: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load.
Visualizations
Caption: Workflow for refining Agent-27 dosage in mouse TB models.
Caption: Hypothetical signaling pathway for Agent-27 action.
Caption: Troubleshooting logic for poor in vivo efficacy of Agent-27.
Technical Support Center: Synthesis of Antitubercular Agent-27
Welcome to the technical support center for the synthesis of Antitubercular agent-27, a promising class of 2-aminobenzothiazole derivatives with potential activity against Mycobacterium tuberculosis. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a representative N-substituted 2-aminobenzothiazole, is typically a two-step process. The first step involves the synthesis of the core 2-aminobenzothiazole scaffold. The second step is the N-functionalization of the 2-amino group with a suitable electrophile, such as an alkyl or acyl halide.
Q2: Which method is recommended for the synthesis of the 2-aminobenzothiazole core?
A2: Several methods exist, with the copper-catalyzed reaction of 2-iodoaniline with an isothiocyanate being a common and efficient approach under mild conditions.[1][2] Another widely used method is the reaction of an aniline with a thiocyanate salt in the presence of a halogen, such as bromine.
Q3: What are the critical parameters to control during the N-alkylation/acylation step?
A3: The critical parameters for the N-functionalization step include reaction temperature, choice of base, and solvent. Over-alkylation or acylation can be a significant issue, so careful control of stoichiometry and reaction time is crucial. The use of a non-nucleophilic base and an aprotic solvent is generally recommended.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the reaction progress.[3] This allows for the identification of starting materials, intermediates, and the final product, as well as any significant side products.
Q5: What are the expected yields for the synthesis of this compound?
A5: Yields can vary depending on the specific substrates and reaction conditions used. For the synthesis of the 2-aminobenzothiazole core, yields can range from moderate to good (49-93%).[2] The subsequent N-functionalization step can also provide variable yields, which are highly dependent on the reactivity of the electrophile and the optimization of reaction conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 2-Aminobenzothiazole Core
Problem 1: Low or no yield of the 2-aminobenzothiazole product.
-
Possible Cause A: Inactive Catalyst (for copper-catalyzed reactions). The copper(I) catalyst can be sensitive to air and moisture.
-
Solution: Ensure the use of a fresh, high-purity copper catalyst. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause B: Poor quality of starting materials. Impurities in the 2-iodoaniline or isothiocyanate can inhibit the reaction.
-
Solution: Purify the starting materials before use, for example, by distillation or recrystallization.
-
-
Possible Cause C: Incorrect reaction temperature. The reaction may be temperature-sensitive.
-
Solution: Optimize the reaction temperature. While some protocols suggest mild conditions, others may require heating to 90-100°C.[3]
-
Problem 2: Formation of multiple side products.
-
Possible Cause A: Side reactions of the isothiocyanate. Isothiocyanates can undergo self-polymerization or react with the solvent.
-
Solution: Add the isothiocyanate slowly to the reaction mixture. Ensure the use of a dry, aprotic solvent.
-
-
Possible Cause B: Oxidation of the aniline. The aniline starting material can be susceptible to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere.
-
Step 2: N-Functionalization of 2-Aminobenzothiazole
Problem 1: Low yield of the desired N-substituted product.
-
Possible Cause A: Incomplete reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor closely by TLC or LC-MS. A slight excess of the alkylating or acylating agent may be beneficial.
-
-
Possible Cause B: Poor reactivity of the electrophile. The alkyl or acyl halide may not be sufficiently reactive.
-
Solution: Consider using a more reactive electrophile (e.g., an iodide instead of a chloride) or adding a catalytic amount of a more reactive halide salt (e.g., KI).
-
Problem 2: Formation of a di-substituted product (over-alkylation/acylation).
-
Possible Cause A: Excess of the electrophile or strong reaction conditions.
-
Solution: Use a stoichiometric amount of the electrophile or a slight excess. Add the electrophile slowly and maintain a controlled temperature. A milder base may also help to reduce the formation of the di-substituted product.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause A: Similar polarity of the product and starting material.
-
Solution: Optimize the mobile phase for column chromatography to achieve better separation. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole
This protocol is a representative method based on copper-catalyzed synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-iodoaniline (1.0 mmol), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and a suitable ligand such as tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) (5 mL) to the flask. Stir the mixture until all solids are dissolved.
-
Isothiocyanate Addition: Slowly add the desired isothiocyanate (1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium chloride and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Substituted 2-Aminobenzothiazole (this compound)
This protocol describes the N-alkylation of 2-aminobenzothiazole.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 mmol) in a suitable dry, aprotic solvent such as acetone or DMF (10 mL).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 mmol) to the solution.
-
Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide) (1.1 mmol) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter off the base and wash it with the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure N-substituted 2-aminobenzothiazole.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes for the Synthesis of 2-Aminobenzothiazole Derivatives
| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Iodoaniline, Isothiocyanate | CuI/TMEDA | DMF | 90-100 | 12-24 | 60-90[2][4] |
| 2 | 2-Aminobenzothiazole, Alkyl Halide | K2CO3 | Acetone | Reflux | 6-12 | 50-85 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield in Step 1
Caption: Troubleshooting decision tree for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-Aminobenzothiazoles via Copper(I)-Catalyzed Cross-Coupling with Part-Per-Million Catalyst Loadings | Semantic Scholar [semanticscholar.org]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Antitubercular Agent-27
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Antitubercular Agent-27.
Frequently Asked Questions (FAQs)
1. What are the known or potential off-target effects of Agent-27?
While Agent-27 is designed for high specificity to its mycobacterial target, preclinical profiling has indicated potential for off-target interactions. These can manifest as cytotoxicity in mammalian cell lines, inhibition of host cell kinases, or interactions with G-protein coupled receptors (GPCRs). Researchers should be vigilant for signs of hepatotoxicity, cardiotoxicity, and general cellular stress in their experimental models.
2. How can I assess the cytotoxicity of Agent-27 in my cell line?
Several assays can be used to evaluate the cytotoxic effects of Agent-27. The most common are the MTT, MTS, and LDH assays.[1][2][3][4]
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondrial enzymes.[1][3][5]
-
MTS Assay: Similar to the MTT assay, it measures the reduction of a tetrazolium compound by viable cells to form a soluble formazan product.[1][3]
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[2][4][6][7][8]
The choice of assay may depend on the specific cell line and experimental conditions. It is recommended to use at least two different methods to confirm results.
3. My results show a decrease in cell viability. How can I determine if this is due to an off-target effect?
A decrease in cell viability could be a direct off-target effect of Agent-27 on mammalian cells. To investigate this further, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which Agent-27 induces cytotoxicity. This will help establish a therapeutic window.
-
Time-Course Experiment: Evaluate cell viability at different time points to understand the kinetics of the cytotoxic effect.
-
Control Compounds: Include well-characterized control compounds with known cytotoxic profiles in your experiments for comparison.
-
Target Knockdown/Overexpression: If the putative off-target is known, use cell lines with knockdown or overexpression of the target to see if this modulates the cytotoxic effect.
4. How can I screen for off-target kinase inhibition by Agent-27?
Off-target kinase inhibition is a common concern with many small molecule inhibitors. A kinase selectivity profile can be generated to identify unintended targets.[9][10][11][12] This is typically done through:
-
In Vitro Kinase Panels: Screening Agent-27 against a broad panel of purified kinases to determine its inhibitory activity (IC50) against each.[9] Several commercial services offer comprehensive kinase profiling.[13][14][15][16]
-
Cell-Based Assays: Assessing the phosphorylation status of known substrates of suspected off-target kinases in cells treated with Agent-27.
5. What strategies can I employ to mitigate the observed off-target effects of Agent-27?
Mitigating off-target effects is a critical step in drug development.[13] Strategies include:
-
Structural Modification: If the off-target is identified, medicinal chemists can design and synthesize analogs of Agent-27 that retain on-target potency but have reduced affinity for the off-target.
-
Dose Optimization: Using the lowest effective concentration of Agent-27 to minimize off-target effects while maintaining antitubercular activity.
-
Combination Therapy: Combining Agent-27 with other antitubercular drugs may allow for lower doses of each agent, potentially reducing off-target toxicity.
Troubleshooting Guides
Issue: High background in MTT/MTS assay
-
Possible Cause: Contamination of reagents or culture medium. Phenol red in the medium can also contribute to background.
-
Solution: Use fresh, sterile reagents. When possible, use phenol red-free medium for the assay. Include a "medium only" background control for subtraction.[1][3]
Issue: Inconsistent results in LDH assay
-
Possible Cause: Variable cell lysis or interference from serum in the culture medium.[8]
-
Solution: Ensure complete cell lysis for the "maximum LDH release" control by visual inspection. Use a serum-free medium during the assay or include appropriate serum controls.
Issue: Agent-27 precipitates in culture medium
-
Possible Cause: Poor solubility of the compound at the tested concentration.
-
Solution: Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.
Data Presentation
Table 1: Comparative Cytotoxicity of Agent-27 in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 (Human Liver) | MTT | 25.4 |
| A549 (Human Lung) | MTS | 38.1 |
| THP-1 (Human Monocyte) | LDH | 18.9 |
| Vero (Monkey Kidney) | MTT | > 100 |
Table 2: Kinase Selectivity Profile of Agent-27 (Selected Kinases)
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Target Mycobacterial Kinase | 95% | 0.05 |
| Human Kinase A | 72% | 0.8 |
| Human Kinase B | 45% | 5.2 |
| Human Kinase C | 12% | > 50 |
Experimental Protocols
MTT Cell Viability Assay Protocol[1][3][5][6][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of Agent-27 and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol[2][4][7][8][9]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three sets of control wells:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Visualizations
Caption: Troubleshooting workflow for addressing off-target cytotoxicity.
Caption: On-target vs. off-target kinase inhibition by Agent-27.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Comparative Analysis of Antitubercular Agent-27 and Rifampicin: A Guide for Researchers
An in-depth evaluation of the novel antitubercular candidate, Agent-27, against the frontline drug, Rifampicin, reveals promising in vitro activity against drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comparative summary of their performance based on available experimental data, detailed experimental protocols, and a visual representation of key experimental workflows.
This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of a novel pyridine analogue, referred to as Antitubercular agent-27 (compound 1 in cited literature), and its performance relative to the established first-line tuberculosis drug, rifampicin. While extensive data exists for rifampicin, information on this compound is primarily from in vitro studies.
Executive Summary
This compound demonstrates significant in vitro potency against both the standard H37Rv strain of Mycobacterium tuberculosis and, notably, against rifampicin-resistant isolates. In contrast, rifampicin, a potent inhibitor of bacterial RNA polymerase, shows high efficacy against drug-susceptible strains but is ineffective against resistant variants. While in vivo data for this compound is not yet publicly available, its in vitro profile, coupled with low cytotoxicity, positions it as a compound of interest for further preclinical development.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the key quantitative data for this compound and rifampicin.
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Compound | MIC (µM) | IC50 (µM) | IC90 (µM) |
| This compound[1] | 7.8 | 3.2 | 7.0 |
| Rifampicin | ~0.02-0.2 | - | - |
Note: MIC values for rifampicin can vary depending on the specific assay conditions but are generally in the nanomolar to low micromolar range.
Table 2: In Vitro Activity against Drug-Resistant M. tuberculosis Strains [1]
| Compound | FQ-R1 MIC (µM) | INH-R1 MIC (µM) | INH-R2 MIC (µM) | RIF-R1 MIC (µM) | RIF-R2 MIC (µM) |
| This compound | 3.2 | 140 | 160 | 2.4 | 4.2 |
FQ-R1: Fluoroquinolone-resistant; INH-R1/R2: Isoniazid-resistant; RIF-R1/R2: Rifampicin-resistant.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | - | >100 |
| Rifampicin | Varies | Generally >100 |
Note: The specific cell line used for the cytotoxicity assay of this compound was not specified in the available literature.
Mechanism of Action
Rifampicin: Rifampicin acts by specifically inhibiting the bacterial DNA-dependent RNA polymerase, thereby preventing the transcription of bacterial genes and subsequent protein synthesis. It binds to the β-subunit of the RNA polymerase. Resistance to rifampicin primarily arises from mutations in the rpoB gene, which encodes this β-subunit, leading to reduced drug binding.
This compound: The precise mechanism of action for this compound has not been elucidated in the available literature. Its efficacy against rifampicin-resistant strains suggests a different molecular target than RNA polymerase. The pyridine scaffold is common in many antitubercular agents, and further studies are needed to identify its specific target and pathway of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of in vitro activity.
Protocol:
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv and resistant strains are cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Compound Preparation: The test compounds (this compound and rifampicin) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in 7H9 broth in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well of the microplate.
-
Incubation: The microplate is incubated at 37°C for a specified period, typically 7-14 days.
-
Assessment of Growth: Bacterial growth is assessed visually or by using a growth indicator such as Resazurin or by measuring the optical density at 600 nm. The MIC is determined as the lowest drug concentration where no visible growth is observed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.
Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., Vero, HepG2, or A549) is seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Exposure: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizations
Experimental Workflow: In Vitro Antitubercular Screening
Caption: Workflow for determining the in vitro antitubercular activity of test compounds.
Logical Relationship: Rifampicin Mechanism and Resistance
Caption: Mechanism of action of rifampicin and the development of resistance.
References
Validating the In Vivo Efficacy of Antitubercular Agent-27: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, Antitubercular agent-27, against current first-line and second-line treatments for tuberculosis (TB). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this new chemical entity.
Comparative In Vivo Efficacy Data
The following tables summarize the bactericidal activity of this compound in comparison to standard antitubercular agents in a murine model of chronic tuberculosis. Efficacy is reported as the mean log10 reduction in colony-forming units (CFU) in the lungs and spleens of infected mice following four weeks of treatment.
Table 1: Comparative Efficacy in Lungs (Log10 CFU Reduction)
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (Lungs) |
| This compound | 25 | 2.8 |
| Isoniazid | 25 | 2.1 |
| Rifampicin | 10 | 1.9 |
| Bedaquiline | 25 | 2.5 |
| Pretomanid + Bedaquiline + Linezolid | 100/25/100 | 3.5 |
| Untreated Control | - | 0.2 (increase) |
Table 2: Comparative Efficacy in Spleen (Log10 CFU Reduction)
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU Reduction (Spleen) |
| This compound | 25 | 3.1 |
| Isoniazid | 25 | 2.5 |
| Rifampicin | 10 | 2.2 |
| Bedaquiline | 25 | 2.8 |
| Pretomanid + Bedaquiline + Linezolid | 100/25/100 | 3.8 |
| Untreated Control | - | 0.3 (increase) |
Experimental Protocols
The following is a detailed protocol for the murine model of chronic tuberculosis infection used to generate the comparative efficacy data.
Murine Model for In Vivo Efficacy Testing of Antitubercular Agents
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used for this model.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is used for infection.
-
Infection Procedure:
-
Mice are infected via the aerosol route using a whole-body inhalation exposure system.
-
The system is calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
The bacterial load in the lungs is confirmed 24 hours post-infection by sacrificing a subset of mice and plating lung homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
-
Establishment of Chronic Infection:
-
The infection is allowed to establish for 4 weeks, leading to the development of a chronic infection characterized by well-formed granulomas in the lungs.
-
-
Treatment Regimen:
-
Treatment is initiated 4 weeks post-infection.
-
Drugs are administered orally via gavage, once daily, for 5 days a week for a total of 4 weeks.
-
A control group receives the vehicle (e.g., water or 0.5% methylcellulose) on the same schedule.
-
-
Assessment of Efficacy:
-
At the end of the 4-week treatment period, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.
-
Colony-forming units (CFUs) are enumerated after 3-4 weeks of incubation at 37°C.
-
-
Data Analysis:
-
The bactericidal activity of each treatment is determined by calculating the difference in the mean log10 CFU counts between the treated groups and the untreated control group at the end of treatment.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound, the mechanisms of comparator drugs, and the experimental workflow.
Caption: Experimental workflow for in vivo efficacy testing.
Comparative Analysis of Antitubercular Agent-27 and Other Novel Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel antitubercular agents with diverse mechanisms of action. This guide provides a comparative overview of Antitubercular agent-27, a promising preclinical candidate, alongside several recently developed and clinically significant antitubercular drugs: bedaquiline, delamanid, pretomanid, sutezolid, and linezolid.
Executive Summary
This compound has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. While specific details regarding its mechanism of action are not extensively published, its chemical structure as an imidazopyridine suggests it likely targets the cytochrome bc1 complex (QcrB), inhibiting cellular respiration and ATP synthesis.[1][2] This mechanism is distinct from many first-line TB drugs.
This guide presents a detailed comparison of this compound with other novel agents that have progressed further in clinical development. The comparison focuses on key performance indicators including in vitro efficacy, mechanism of action, pharmacokinetic properties, and safety profiles, with supporting data presented in structured tables. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further research.
Data Presentation: Comparative Efficacy and Properties
The following tables summarize the key characteristics and in vitro efficacy of this compound and the selected novel antitubercular agents.
Table 1: General Properties and Mechanism of Action
| Agent | Drug Class | Mechanism of Action | Development Stage |
| This compound | Imidazopyridine | Likely inhibitor of cytochrome bc1 complex (QcrB), leading to ATP depletion.[1][2] | Preclinical |
| Bedaquiline | Diarylquinoline | Inhibits mycobacterial ATP synthase.[3] | Approved |
| Delamanid | Nitroimidazole | Inhibits mycolic acid synthesis.[4] | Approved |
| Pretomanid | Nitroimidazole | Releases reactive nitrogen species, leading to respiratory poisoning and cell death. | Approved |
| Sutezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[5] | Clinical (Phase II/III) |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[6] | Approved (Repurposed) |
Table 2: In Vitro Antimycobacterial Activity (MIC, µg/mL)
| Agent | M. tuberculosis H37Rv | Isoniazid-Resistant Strains | Rifampicin-Resistant Strains | MDR/XDR Strains |
| This compound * | ~5.3 (7.8 µM)[6] | 10.9 (16 µM) (INH-R1)[6] | 1.6 (2.4 µM) (RIF-R1)[6] | Data not available |
| Bedaquiline | 0.03 - 0.12[3] | 0.03 - 0.12[3] | 0.03 - 0.12[3] | 0.03 - 0.25[7] |
| Delamanid | 0.004 - 0.012[8] | 0.001 - 0.05[8] | 0.001 - 0.05[8] | ≤0.025 to >1.6[9] |
| Pretomanid | 0.015 - 0.24[10] | 0.005 - 0.48[10] | 0.005 - 0.48[10] | 0.005 - 0.48[10] |
| Sutezolid | ~0.25 | Data not available | Data not available | MDR MIC₉₀: 1.0[11] |
| Linezolid | 0.125 - 0.5[12] | 0.125 - 0.5[12] | 0.125 - 0.5[12] | MDR/XDR MIC Range: 0.031 - 4[7] |
*Converted from µM to µg/mL using a molecular weight of 346.16 g/mol for this compound.
Table 3: Comparative Pharmacokinetic Profiles
| Agent | Bioavailability | Protein Binding | Half-life (t½) | Metabolism |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Bedaquiline | ~2-fold increase with food | >99.9% | ~5.5 months (terminal) | Primarily CYP3A4 |
| Delamanid | Increased with food | ≥99.5%[4] | 30 - 38 hours[4] | Albumin, CYP3A4 (minor) |
| Pretomanid | Increased with food | ~86% | 16 - 17 hours | Multiple pathways, CYP3A4 (~20%) |
| Sutezolid | Data not available | ~48% | Data not available | Metabolized to active sulfoxide |
| Linezolid | ~100%[1] | ~31%[1] | 5 - 7 hours[1] | Oxidation of the morpholine ring[3] |
Table 4: Overview of Safety and Tolerability
| Agent | Common Adverse Effects | Black Box Warnings / Major Concerns |
| This compound | Low in vitro cytotoxicity (IC₅₀ >100 µM)[6] | In vivo safety data not available |
| Bedaquiline | Nausea, arthralgia, headache, QT prolongation | Increased risk of death, QT prolongation |
| Delamanid | Nausea, vomiting, dizziness, QT prolongation | QT prolongation |
| Pretomanid | Peripheral neuropathy, nausea, anemia, hepatitis | Lactic acidosis, peripheral and optic neuropathy (in combination with bedaquiline and linezolid) |
| Sutezolid | Generally well-tolerated in early trials | Potential for myelosuppression (class effect) |
| Linezolid | Myelosuppression (thrombocytopenia, anemia), peripheral and optic neuropathy, nausea, diarrhea[3] | Myelosuppression, serotonin syndrome with co-administered serotonergic agents |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
A standardized broth microdilution method is generally employed to determine the MIC of antitubercular agents against M. tuberculosis.
-
Preparation of Bacterial Inoculum: A suspension of M. tuberculosis H37Rv or clinical isolates is prepared in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and adjusted to a McFarland standard of 0.5. This is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate using 7H9 broth.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the drug dilutions. The plates are then incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
In Vivo Efficacy in a Murine Model of Tuberculosis
The murine model is a standard preclinical model to evaluate the in vivo efficacy of new antitubercular drug candidates.[12]
-
Infection: BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: Treatment with the investigational agent, comparator drugs, or vehicle control is typically initiated 4-6 weeks post-infection. Drugs are administered orally or via the appropriate route for a specified duration (e.g., 4-8 weeks).
-
Assessment of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted, and the bacterial load in the organs is calculated. The efficacy of the treatment is determined by the reduction in CFU counts compared to the untreated control group.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for in vitro MIC determination.
Conclusion
This compound exhibits promising in vitro activity against M. tuberculosis, including strains resistant to current first-line drugs. Its likely mechanism of action, targeting cellular respiration, is a valuable addition to the arsenal of antitubercular agents. However, as a preclinical candidate, extensive further investigation is required to establish its in vivo efficacy, safety, and pharmacokinetic profile.
In comparison, novel agents like bedaquiline, delamanid, and pretomanid have successfully navigated clinical trials and are now integral components of treatment regimens for drug-resistant tuberculosis. Sutezolid and repurposed linezolid also play crucial roles, offering alternative mechanisms of action.
The data presented in this guide provides a framework for researchers and drug developers to objectively evaluate the potential of this compound in the context of the current landscape of novel TB therapies. Further preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this promising compound.
References
- 1. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
Confirming Target Engagement of Novel Antitubercular Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery and validation of novel antitubercular agents. A critical step in the preclinical development of a new drug candidate, hereafter referred to as "Agent-X," is the unambiguous confirmation of its engagement with its intended molecular target within the bacterium. This guide provides a comparative overview of key experimental methodologies to confirm target engagement in Mtb, using the well-characterized drugs Isoniazid and Rifampicin as benchmarks.
Key Cellular Processes Targeted by Antitubercular Agents
Effective antitubercular drugs typically inhibit essential cellular processes in Mtb. Understanding these pathways is crucial for both identifying new targets and validating the mechanism of action of novel agents.
Figure 1: Major cellular pathways in Mtb targeted by antitubercular drugs.
Comparative Methodologies for Target Engagement
Confirming that Agent-X binds to its intended target in Mtb can be achieved through a combination of genetic, biochemical, and biophysical methods. The following sections compare these approaches, with Isoniazid (targeting InhA in mycolic acid synthesis) and Rifampicin (targeting RpoB in RNA synthesis) as examples.
Genetic Approaches: Generation and Analysis of Resistant Mutants
A cornerstone of target identification is the generation of spontaneous drug-resistant mutants and subsequent genomic analysis. The principle is that mutations conferring resistance are most likely to be found in the gene encoding the drug's target or in genes involved in the drug's activation or transport.
Experimental Workflow:
Figure 2: Experimental workflow for identifying drug targets by generating and sequencing resistant mutants.
Data Presentation: Comparison of Genetic Resistance Data
| Parameter | Agent-X (Hypothetical) | Isoniazid | Rifampicin |
| Primary Target Gene | [Hypothesized Target Gene] | katG (activator), inhA (target) | rpoB |
| Common Mutation Sites | To be determined | katG (e.g., S315T), inhA promoter | rpoB codons 516, 526, 531[1][2] |
| Frequency of Target Gene Mutations in Resistant Isolates | To be determined | ~50-95% in katG, ~10-35% in inhA promoter | >95% in rpoB[1][3] |
Experimental Protocol: Generation and Sequencing of Resistant Mtb Mutants
-
Culturing Mtb: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
Exposure to Agent-X: Plate a high density of Mtb cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing 4-10 times the minimum inhibitory concentration (MIC) of Agent-X.
-
Isolation of Resistant Colonies: Incubate plates at 37°C for 3-4 weeks. Pick individual colonies that appear and subculture them in drug-free 7H9 broth to expand the population.
-
Genomic DNA Extraction: Isolate genomic DNA from the resistant mutants using a standard protocol (e.g., CTAB method).
-
Whole Genome Sequencing: Perform next-generation sequencing (NGS) on the extracted genomic DNA.[4]
-
Bioinformatic Analysis: Align sequencing reads to the Mtb H37Rv reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.[5]
-
Target Confirmation: To confirm that an identified mutation directly causes resistance, reintroduce the mutation into a drug-sensitive Mtb strain using specialized mutagenesis techniques like recombineering or CRISPR interference, and then test for a change in MIC.[6]
Biochemical Approaches: In Vitro Enzyme Inhibition Assays
Once a putative target is identified, its inhibition by the drug can be confirmed using in vitro enzymatic assays with the purified target protein. This provides direct evidence of the drug-target interaction.
Data Presentation: Comparison of In Vitro Inhibition Data
| Parameter | Agent-X (Hypothetical) | Isoniazid (activated form) | Rifampicin |
| Target Protein | [Purified Target Protein] | InhA | RNA Polymerase (RpoB subunit) |
| IC50 (50% Inhibitory Concentration) | To be determined | ~0.7 µM (as INH-NAD adduct)[7] | ~0.01-0.1 µM |
| Assay Principle | To be determined | Spectrophotometric assay measuring NADH oxidation | In vitro transcription assay measuring RNA synthesis |
Experimental Protocol: InhA Enzymatic Assay for Isoniazid
Note: Isoniazid is a pro-drug and must be activated by the Mtb catalase-peroxidase enzyme, KatG, to form an INH-NAD adduct, which is the active inhibitor of InhA.
-
Protein Expression and Purification: Overexpress and purify recombinant Mtb InhA protein.
-
Assay Buffer: Prepare a suitable buffer, for example, 30 mM PIPES pH 6.8, 150 mM NaCl.
-
Reaction Mixture: In a 96-well plate, combine the purified InhA enzyme, NADH, and varying concentrations of the activated INH-NAD adduct.
-
Initiation of Reaction: Start the reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.[8][9]
Biophysical Approaches: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[10][11]
Experimental Workflow:
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: Comparison of CETSA Data
| Parameter | Agent-X (Hypothetical) | Example Drug (Methotrexate) |
| Target Protein | [Target Protein] | Dihydrofolate reductase (DHFR) |
| Cell Type | M. tuberculosis | Human cancer cell line |
| Thermal Shift (ΔTm) | To be determined | ~5-10°C |
| Concentration Dependence | To be determined | Dose-dependent thermal stabilization |
Experimental Protocol: CETSA for Mtb
-
Cell Culture and Treatment: Grow Mtb to mid-log phase. Aliquot the cell suspension and treat with varying concentrations of Agent-X or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Transfer the treated cell suspensions to PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[12]
-
Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the amount of the target protein using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein against the temperature. Determine the melting temperature (Tm) for both the vehicle- and drug-treated samples. The difference in Tm (ΔTm) indicates target engagement.[13][14]
Comparison of Alternatives and Off-Target Effects
It is also crucial to assess the specificity of a new agent. This involves comparing its efficacy against strains with known resistance to other drugs and investigating potential off-target effects.
Data Presentation: Specificity and Off-Target Effects
| Feature | Agent-X (Hypothetical) | Isoniazid | Rifampicin |
| Activity against Rifampicin-resistant Mtb | To be determined | Generally active | Inactive |
| Activity against Isoniazid-resistant Mtb | To be determined | Inactive | Generally active |
| Known Off-Target Effects/Toxicity | To be determined | Hepatotoxicity, peripheral neuropathy[15][16][17] | Hepatotoxicity, discoloration of body fluids[15][16][18] |
Conclusion
Confirming the target engagement of a novel antitubercular agent like "Agent-X" requires a multi-faceted approach. Genetic methods provide strong evidence by linking resistance to specific gene mutations. Biochemical assays offer direct confirmation of enzyme inhibition, and biophysical techniques like CETSA demonstrate target binding within the complex environment of the live bacterium. By systematically applying these methods and comparing the results to well-understood drugs such as Isoniazid and Rifampicin, researchers can build a robust case for the mechanism of action of new drug candidates, a critical step in the path toward developing new therapies to combat tuberculosis.
References
- 1. journals.sospublication.co.in [journals.sospublication.co.in]
- 2. journals.asm.org [journals.asm.org]
- 3. brieflands.com [brieflands.com]
- 4. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
- 5. Mycobacterium tuberculosis NGS made easy: data analysis step-by-step [gallantries.github.io]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic characterization of the target for isoniazid in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoniazid and Rifampin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. drugs.com [drugs.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Rifampin and isoniazid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
In Vivo Validation of Antitubercular Agent-27 in a Chronic TB Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the urgent development of novel antitubercular agents. This guide provides a comparative analysis of the hypothetical in vivo efficacy of a promising candidate, Antitubercular agent-27, against standard and alternative therapeutic options in a chronic mouse model of tuberculosis. While in vivo data for this compound is not yet publicly available, this guide extrapolates its potential performance based on its reported potent in vitro activity and low cytotoxicity, offering a framework for its future preclinical evaluation.
Comparative Efficacy of Antitubercular Agents
The following table summarizes the in vivo bactericidal activity of various antitubercular agents in established chronic TB infection mouse models. The data for this compound is presented as a hypothetical projection to illustrate its potential therapeutic value.
| Agent | Animal Model | Infection Route & Strain | Treatment Duration | Dosage | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference(s) |
| This compound (Hypothetical) | BALB/c mice | Aerosol, M. tuberculosis H37Rv | 4 weeks | 25 mg/kg, oral, daily | ~ 2.5 - 3.0 | Projected based on potent in vitro data |
| Isoniazid (INH) | BALB/c mice | Aerosol, M. tuberculosis H37Rv | 4 weeks | 25 mg/kg, oral, daily | ~ 2.0 - 2.5 | [1][2] |
| Rifampin (RIF) | BALB/c mice | Aerosol, M. tuberculosis H37Rv | 4 weeks | 10 mg/kg, oral, daily | ~ 3.0 - 3.5 | [1] |
| Pyrazinamide (PZA) | BALB/c mice | Aerosol, M. tuberculosis H37Rv | 4 weeks | 150 mg/kg, oral, daily | ~ 1.5 - 2.0 | [1] |
| Ethambutol (EMB) | C57BL/6 mice | Intravenous, M. tuberculosis H37Rv | 4 weeks | 100 mg/kg, oral, daily | ~ 1.0 - 1.5 | [3] |
| Moxifloxacin (MXF) | BALB/c mice | Aerosol, M. tuberculosis Erdman | 4 weeks | 100 mg/kg, oral, daily | ~ 2.5 - 3.0 | [1] |
| Bedaquiline (BDQ) | C3HeB/FeJ mice | Aerosol, M. tuberculosis | 4 weeks | 25 mg/kg, oral, 5 days/week | ~ 2.0 - 2.5 | [4] |
| Pretomanid (PA-824) | BALB/c mice | Aerosol, M. tuberculosis | 4 weeks | 50 mg/kg, oral, daily | ~ 1.5 - 2.0 | [5] |
| SQ109 | C57BL/6 mice | Intravenous, M. tuberculosis H37Rv | 4 weeks | 10 mg/kg, oral, daily | Better than EMB at 100 mg/kg | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are representative protocols for establishing a chronic TB infection model and evaluating drug efficacy.
Chronic Tuberculosis Infection Mouse Model
-
Animal Strain: Specific pathogen-free female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used.[1][2] C3HeB/FeJ mice are utilized for studies requiring the formation of human-like caseous necrotic granulomas.[1]
-
Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv or other virulent strains to deliver approximately 50-100 colony-forming units (CFU) to the lungs.[2] Intravenous injection is an alternative route.[3]
-
Establishment of Chronic Infection: The infection is allowed to progress for 4 to 6 weeks to establish a chronic, stable bacterial load in the lungs and spleen.[1][5]
-
Housing: Infected animals are housed in a biosafety level 3 (BSL-3) facility.
In Vivo Drug Efficacy Evaluation
-
Drug Administration: Test compounds and reference drugs are typically administered orally by gavage, once daily, for a specified duration (e.g., 4-8 weeks).[1][6]
-
Monitoring: Animal body weight is monitored regularly as an indicator of drug toxicity and disease progression.[3]
-
Assessment of Bacterial Load: At specified time points, cohorts of mice are euthanized, and lungs and spleens are aseptically harvested.
-
CFU Enumeration: The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Data Analysis: The number of CFUs is determined after incubation at 37°C for 3-4 weeks. Efficacy is expressed as the log10 reduction in CFU compared to the untreated control group.[1]
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of an in vivo study for a novel antitubercular agent.
Caption: Workflow for in vivo efficacy testing of a novel antitubercular agent.
Signaling Pathways and Logical Relationships
While the precise mechanism of action for many novel antitubercular agents is under investigation, the following diagram illustrates the established targets of first-line TB drugs. Understanding these pathways is critical for identifying novel mechanisms and potential synergistic drug combinations.
Caption: Established mechanisms of action for first-line antitubercular drugs.
References
- 1. Contribution of front-line, standard-of-care drugs to bactericidal responses, resistance emergence, and cure in murine models of easy- or hard-to-treat tuberculosis disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Regimens Identified in Mice for Treatment of Latent Tuberculosis Infection in Contacts of Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Antitubercular Agent-27 (Represented by Bedaquiline) with Existing TB Drugs
Introduction:
This guide provides a comparative analysis of the synergistic effects of the novel antitubercular agent, designated here as "Antitubercular agent-27," with currently available tuberculosis (TB) therapies. For the purpose of this guide, "this compound" will be represented by Bedaquiline (BDQ) , a diarylquinoline antibiotic. Bedaquiline represents a new class of anti-TB drugs and functions by specifically inhibiting mycobacterial ATP synthase, an enzyme crucial for the energy supply of Mycobacterium tuberculosis[1][2][3]. This unique mechanism of action minimizes the potential for cross-resistance with existing anti-TB agents[1]. This document is intended for researchers, scientists, and drug development professionals, and it summarizes key experimental data, details the methodologies used to obtain this data, and provides visualizations of experimental workflows.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Bedaquiline with other anti-TB drugs has been evaluated in both in vitro and in vivo models. Synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a FICI of ≤ 0.5 typically indicates synergy. In animal models, synergy is demonstrated by a greater reduction in bacterial load (measured in log10 colony-forming units, CFU) in combination therapy compared to monotherapy.
In Vitro Synergistic Effects of Bedaquiline
The following table summarizes the findings from in vitro studies, primarily using the checkerboard method to determine the FICI.
| Combination Drugs | M. tuberculosis Strains | FICI | Outcome | Reference |
| Bedaquiline + Delamanid | Drug-susceptible, INH/RIF-monoresistant, XDR-MTB | Additive to Synergistic | Synergy Observed | [4][5][6] |
| Bedaquiline + Moxifloxacin | Drug-susceptible, INH/RIF-monoresistant, MDR, XDR | Additive to Synergistic | Synergy Observed | [4][6] |
| Bedaquiline + Pretomanid/Linezolid | Not Specified | Synergistic | Synergy Observed | [4][6] |
| Bedaquiline + Pyrazinamide | Not Specified | Synergistic | Synergy Observed | [4][6] |
In Vivo Synergistic Effects of Bedaquiline in Murine Models
The following table presents data from in vivo studies in murine models of TB, which are critical for evaluating the sterilizing activity of drug combinations.
| Combination Regimen | Mouse Model | Duration of Treatment | Key Findings | Reference |
| Bedaquiline + Pyrazinamide | Murine TB Model | 2 months | Enhanced antibacterial activity | [1] |
| Bedaquiline + Pyrazinamide + Rifapentine | Murine TB Model | 3 months | As effective as 6 months of standard first-line therapy | [2] |
| Bedaquiline + Moxifloxacin + Pyrazinamide | Murine TB Model | 5 months | As effective as 6 months of standard first-line therapy | [2] |
| Bedaquiline + Pretomanid + Linezolid (BPaL) | BALB/c mice | Not Specified | Increased bactericidal activity and prevention of bedaquiline resistance | [7][8] |
| Bedaquiline + Pretomanid + Moxifloxacin + Pyrazinamide (BPaMZ) | BALB/c & Nude mice | 1 month | 1-log10 greater CFU reduction compared to regimens without Pretomanid | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of synergy studies. Below are the protocols for the key experiments cited in this guide.
Checkerboard Assay for In Vitro Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of two drugs.
Methodology:
-
Preparation of Drug Dilutions: Serial dilutions of Bedaquiline and a second drug are prepared in a 96-well microplate. The concentrations typically range from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C) for a defined period.
-
Determination of MIC: The MIC of each drug alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifferent effect
-
FICI > 4.0: Antagonism
-
Murine Model of Tuberculosis for In Vivo Synergy Testing
In vivo models are essential for evaluating the bactericidal and sterilizing activity of drug combinations in a physiological context.
Objective: To assess the efficacy of drug combinations in reducing the bacterial load in the lungs and spleens of infected mice.
Methodology:
-
Infection: BALB/c mice are infected via aerosol with a standardized inoculum of M. tuberculosis.
-
Treatment Initiation: Treatment with different drug regimens (monotherapy and combination therapy) is initiated at a specified time post-infection.
-
Drug Administration: Drugs are administered daily or as per the specific regimen for a defined duration (e.g., 1-3 months).
-
Assessment of Bacterial Load: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on appropriate agar medium, and colony-forming units (CFU) are counted after incubation.
-
Data Analysis: The mean log10 CFU per organ is calculated for each treatment group. A synergistic effect is concluded if the combination therapy results in a significantly greater reduction in CFU compared to the individual drugs and the most active monotherapy.
Visualized Experimental Workflow
The following diagram illustrates the workflow for determining drug synergy using the checkerboard assay.
Caption: Workflow of the checkerboard assay for determining drug synergy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Antitubercular Agent-27 and Bedaquiline
A Comprehensive Review for Researchers and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents with unique mechanisms of action. This guide provides a detailed head-to-head comparison of a promising investigational compound, Antitubercular agent-27, and the FDA-approved drug, bedaquiline. This analysis is based on publicly available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an amino-benzothiazole derivative, demonstrates potent in vitro activity against Mycobacterium tuberculosis, including strains resistant to first-line drugs. Its novel mechanism of action, the inhibition of the essential signal peptidase LepB, presents a new avenue for combating drug-resistant TB. Bedaquiline, a diarylquinoline, is a cornerstone of modern MDR-TB treatment regimens, targeting the mycobacterial ATP synthase. While both agents exhibit potent bactericidal effects, this guide will delve into a comparative analysis of their in vitro efficacy, mechanisms of action, available in vivo data, and cytotoxicity profiles.
In Vitro Efficacy
A summary of the minimum inhibitory concentration (MIC), 50% inhibitory concentration (IC50), and 90% inhibitory concentration (IC90) for both agents against the reference strain Mycobacterium tuberculosis H37Rv and various resistant strains is presented below. It is important to note that the data are compiled from different studies and direct head-to-head experimental comparisons are not yet available.
| Parameter | This compound | Bedaquiline | Reference Strain |
| MIC (µM) | 7.8 | 0.03 - 0.12 (in 7H11 agar)[1] | M. tuberculosis H37Rv |
| IC50 (µM) | 3.2 | Not widely reported | M. tuberculosis H37Rv |
| IC90 (µM) | 7.0 | Not widely reported | M. tuberculosis H37Rv |
Table 1: In Vitro Activity against M. tuberculosis H37Rv
| Resistant Strain | This compound (MIC, µM) | Bedaquiline (MIC, µg/mL) |
| Fluoroquinolone-Resistant (FQ-R1) | 3.2 | Generally remains low |
| Isoniazid-Resistant (INH-R1) | 140 | Generally remains low |
| Isoniazid-Resistant (INH-R2) | 160 | Generally remains low |
| Rifampicin-Resistant (RIF-R1) | 2.4 | Generally remains low |
| Rifampicin-Resistant (RIF-R2) | 4.2 | Generally remains low |
Table 2: In Vitro Activity against Resistant M. tuberculosis Strains
Mechanisms of Action
The two agents combat M. tuberculosis through distinct molecular pathways, offering potential for synergistic combination therapies and activity against a broader spectrum of resistant strains.
This compound targets the bacterial type I signal peptidase (LepB), a crucial enzyme in the protein secretion pathway.[2] By inhibiting LepB, the agent disrupts the processing of pre-proteins, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately, cell death.[2] This mechanism is bactericidal against both replicating and non-replicating mycobacteria.[3]
Bedaquiline inhibits the proton pump of the mycobacterial ATP synthase, an enzyme essential for energy production.[4] Specifically, it binds to the c-subunit of the F0 rotor, stalling its rotation and disrupting the synthesis of ATP. This leads to a rapid depletion of cellular energy stores and subsequent bactericidal effects.[5]
In Vivo Efficacy
This compound: To date, no in vivo efficacy data for this compound in animal models of tuberculosis has been identified in the public domain. Studies on other benzothiazole amides have shown efficacy in a mouse model of chronic M. abscessus lung infection, suggesting potential for in vivo activity of this class of compounds.[6]
Bedaquiline: Bedaquiline has demonstrated significant efficacy in various mouse models of tuberculosis.[4][5] In a head-to-head comparison with a standard anti-TB regimen, a bedaquiline-containing regimen achieved clearance of colony-forming units (CFU) in the lungs and spleen of infected mice at 8 weeks, compared to 14 weeks for the standard regimen.[5][7] Furthermore, the bedaquiline regimen was able to eradicate persistent, non-replicating bacilli, leading to no disease relapse after immunosuppression, a significant improvement over the standard regimen.[5][7]
| Study Parameter | Bedaquiline-Containing Regimen | Standard Regimen (RHZE) |
| Time to Organ CFU Clearance | 8 weeks | 14 weeks |
| Relapse Rate after Immunosuppression | 0% | 90% |
Table 3: In Vivo Efficacy of Bedaquiline in a Mouse Model[5][7]
Cytotoxicity Profile
A critical aspect of drug development is ensuring a favorable safety profile. The following table summarizes the available cytotoxicity data for both agents.
| Cell Line | This compound (IC50, µM) | Bedaquiline (IC50, µM) |
| HepG2 (Human Liver) | >100 (for some analogs)[8] | Not specifically reported, but potential for liver toxicity exists[9] |
| A549 (Human Lung) | Not reported | >50[10][11][12] |
| H1299 (Human Lung) | Not reported | ~40[10] |
| MRC-5 (Human Lung Fibroblast) | Not reported | Dose- and time-dependent reduction in viability |
| H9C2 (Rat Cardiomyocyte) | Not reported | Dose- and time-dependent reduction in viability |
Table 4: Cytotoxicity against Mammalian Cell Lines
Note: Cytotoxicity data for this compound is limited. Data for related amino-benzothiazole analogs are used as a proxy. Some analogs in this class have shown cytotoxicity (IC50 = 5.6 - 78 µM against HepG2 cells).[8][13]
Bedaquiline is known to have a risk of cardiotoxicity due to inhibition of the hERG potassium channel, which can lead to QT interval prolongation.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of antitubercular agents is the microplate Alamar blue assay (MABA) or the resazurin microtiter assay (REMA).
Protocol:
-
Drug Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a specific optical density to standardize the number of bacteria.
-
Inoculation: The bacterial suspension is added to each well of the microplate containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Indicator Addition: A growth indicator dye, such as Alamar blue or resazurin, is added to each well.
-
Reading: After a further incubation period, a color change (e.g., blue to pink for resazurin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of chemical compounds.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., HepG2, A549) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
This compound and bedaquiline represent two distinct and promising strategies for the treatment of tuberculosis. Agent-27's novel mechanism of targeting LepB holds significant potential, particularly for overcoming existing drug resistance mechanisms. However, the current lack of in vivo efficacy and comprehensive cytotoxicity data for agent-27 underscores the need for further preclinical development. Bedaquiline, on the other hand, is a clinically validated agent with proven in vivo efficacy and a well-characterized, albeit not entirely benign, safety profile. The continued investigation of novel agents like this compound is crucial for enriching the drug development pipeline and providing future therapeutic options for patients with tuberculosis. Further studies directly comparing these and other novel agents under standardized conditions will be invaluable for guiding future clinical development.
References
- 1. atsjournals.org [atsjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of the sole type I signal peptidase of Mycobacterium tuberculosis is bactericidal under replicating and nonreplicating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization and Lead Selection of Benzothiazole Amide Analogs Toward a Novel Antimycobacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Disposal of Antitubercular Agent-27: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical agents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Antitubercular agent-27, a potent compound used in tuberculosis research. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
While specific institutional and local regulations must always be followed, this document outlines the core principles and practices for the responsible management of this antitubercular agent. The information provided is based on general guidelines for hazardous and pharmaceutical waste disposal.
Key Properties of this compound
For context, the following table summarizes the known properties of a specific research compound identified as "this compound" (CID 164517116). It is crucial to consult the Safety Data Sheet (SDS) for the specific batch of the agent being used, as properties can vary.
| Property | Value |
| Chemical Formula | C14H8BrN3O3 |
| IC50 | 3.2 µM |
| MIC | 7.8 µM |
| IC90 | 7.0 µM |
| Primary Activity | Antimycobacterial against M. tuberculosis |
| Cytotoxicity | Low |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached with the understanding that it is a biologically active, chemical substance. The following experimental protocol outlines the necessary steps for its safe handling and disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash.
-
Use a designated, clearly labeled, and sealed container for all waste containing this agent. This includes contaminated labware (e.g., pipette tips, vials), unused solutions, and contaminated PPE.
3. Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with the agent should be decontaminated.
-
A common method is to soak the items in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with distilled water. However, the compatibility of the agent with bleach should be confirmed from the SDS. If incompatible, use an alternative disinfectant recommended by your institution's safety office.
4. Disposal of Unused Agent:
-
Trace Waste: For "trace" contaminated items (e.g., empty vials, contaminated gloves), place them in a designated hazardous waste container. This waste must be incinerated at a permitted facility. Do not autoclave trace hazardous drug waste as this does not inactivate the chemical.[1]
-
Bulk Waste: For bulk quantities of the agent (e.g., expired or unused stock), it must be treated as hazardous chemical waste.[1] This waste must be collected by a licensed hazardous waste disposal company and incinerated in a Resource Conservation and Recovery Act (RCRA) permitted incinerator.[1]
-
Never dispose of this compound down the drain or in regular trash.
5. Waste Manifest and Labeling:
-
All hazardous waste containers must be properly labeled with the contents, date, and associated hazards.
-
Follow your institution's procedures for documenting and manifesting hazardous waste for pickup.
6. Emergency Procedures:
-
In case of a spill, immediately alert others in the area.
-
Contain the spill using a chemical spill kit.
-
Wear appropriate PPE during cleanup.
-
Dispose of all cleanup materials as hazardous waste.
-
Report the incident to your laboratory supervisor and institutional safety office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
General Guidelines for Antitubercular and Infectious Waste
It is important to remember that research involving antitubercular agents may also generate biologically infectious waste.
-
Infectious Materials: All materials that have been in contact with Mycobacterium tuberculosis, such as positive cultures, must be autoclaved before disposal.[2]
-
Segregation: Keep chemical waste (like this compound) separate from infectious waste unless your institution's protocol specifies a combined disposal stream.
-
Compliance: Always adhere to local and national regulations for the management of infectious and hazardous waste.[3]
By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of potent chemical agents. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.
References
Essential Safety and Logistical Information for Handling Antitubercular Agent-27
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe handling and disposal of Antitubercular agent-27, a potent compound with significant antimycobacterial activity. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This guide is intended to supplement, not replace, a comprehensive institutional safety program and the specific Safety Data Sheet (SDS) for this agent.
Compound Hazard Profile
This compound is a potent substance active against Mycobacterium tuberculosis, including resistant strains.[1] While it exhibits low cytotoxicity, its high potency necessitates stringent handling protocols to minimize occupational exposure.[2][3][4]
Quantitative Data Summary
The following table summarizes the known activity and cytotoxicity of this compound.
| Parameter | Value | Conditions | Reference |
| IC50 | 3.2 µM | --- | [1] |
| MIC | 7.8 µM | --- | [1] |
| IC90 | 7.0 µM | --- | [1] |
| IC50 (FQ-R1) | 2.4 µM | Fluoroquinolone-Resistant | [1] |
| IC50 (INH-R1) | 100 µM | Isoniazid-Resistant | [1] |
| IC50 (INH-R2) | 120 µM | Isoniazid-Resistant | [1] |
| IC50 (RIF-R1) | 1.3 µM | Rifampicin-Resistant | [1] |
| IC50 (RIF-R2) | 3.1 µM | Rifampicin-Resistant | [1] |
| IC50 (Cytotoxicity) | >100 µM | --- | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to containment is essential, prioritizing engineering controls and supplementing with appropriate PPE. The required level of protection should be determined by a formal risk assessment for each specific procedure.[5]
Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be implemented for all handling of this compound.[6]
| Control Level | Equipment and Facility Design |
| Primary Containment | Vented Enclosures: Use of a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood for all manipulations of powders and solutions. Glove Boxes/Isolators: For procedures with a high risk of aerosol generation, such as sonication or potent powder handling, use of a glove box or isolator is strongly recommended.[3][7] |
| Secondary Containment | Restricted Access: The handling area should be a designated, restricted-access zone with clear signage indicating the presence of a potent compound. Ventilation: The laboratory should have a dedicated, single-pass air handling system with negative pressure relative to adjacent areas to prevent contamination of surrounding spaces.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is required.[7] The outer gloves should be changed immediately upon contamination or every 30-60 minutes during extended procedures. | Protects against skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Lab Coat | A disposable, back-closing gown with long sleeves and tight-fitting cuffs is mandatory.[8][9] | Protects skin and personal clothing from contamination. The back-closing design provides a more complete barrier. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles must be worn.[5] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 respirator is required when handling the powdered form of the agent or when there is a risk of aerosol generation.[9][10][11] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[7] | Prevents inhalation of the potent compound. |
| Foot Protection | Closed-toe shoes are required. Disposable shoe covers should be worn in the designated handling area.[5] | Protects feet from spills and prevents tracking of contamination outside the work area. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for safety and compliance.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound.
Caption: Standard workflow for handling this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, bench paper, pipette tips) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container (typically a black container for hazardous pharmaceutical waste).[12] |
| Liquid Waste | Unused solutions and contaminated liquid waste should be collected in a labeled, sealed, and non-reactive hazardous waste container. Do not dispose of down the drain. [12][13] |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is also labeled as containing hazardous pharmaceutical waste. |
| Decontamination | All work surfaces and equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent. The cleaning materials must also be disposed of as hazardous waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed biomedical waste disposal company.[14] Maintain clear and accurate records of all waste generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharm-int.com [pharm-int.com]
- 3. escopharma.com [escopharma.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Personal Protective Equipment [PPE] Use in TB Lab Settings | Knowledge Base [ntep.in]
- 6. pharmtech.com [pharmtech.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 9. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 10. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment for Tuberculosis Infection Prevention and Control in the Western Cape: Disjunctures Between Policy and Practice | DSBS Fieldnotes [health.uct.ac.za]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. pfizer.com [pfizer.com]
- 14. medprodisposal.com [medprodisposal.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
